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Core Science & Biosynthesis

Foundational

Thermodynamic Solvation Profile of 3-Methoxy-5-methyl-2-nitrophenol in Polar Aprotic Solvents: A Technical Guide

Executive Summary The precise determination of thermodynamic solubility is a foundational requirement in pharmaceutical development and chemical engineering. 3-Methoxy-5-methyl-2-nitrophenol (CAS: 1823900-84-0) [1] is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise determination of thermodynamic solubility is a foundational requirement in pharmaceutical development and chemical engineering. 3-Methoxy-5-methyl-2-nitrophenol (CAS: 1823900-84-0) [1] is a highly specialized phenolic building block utilized in the synthesis of advanced therapeutics, including NLRP3 inflammasome inhibitors[2] and melanocortin 4 receptor antagonists[3]. Due to its unique structural motif—comprising a hydrogen-bond donating hydroxyl group, an electron-withdrawing nitro group, and sterically hindering methoxy and methyl groups—its solvation behavior is highly non-ideal.

This whitepaper provides an in-depth, authoritative guide on determining, validating, and modeling the solubility profile of 3-Methoxy-5-methyl-2-nitrophenol in polar aprotic solvents, bridging empirical methodologies with advanced thermodynamic modeling.

Mechanistic Grounding: Why Polar Aprotic Solvents?

The solubility of substituted nitrophenols is governed by a delicate balance of solute-solute lattice energies and solute-solvent interaction enthalpies[4]. Polar aprotic solvents—such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetone, and Acetonitrile—are particularly effective for this class of compounds.

The Causality of Solvation
  • Hydrogen Bond Acceptance (HBA): Polar aprotic solvents possess high Kamlet-Taft β values (e.g., DMF β=0.69 , DMSO β=0.76 ). Because 3-Methoxy-5-methyl-2-nitrophenol contains a strong hydrogen bond donor (the phenolic -OH), these solvents form highly stable intermolecular hydrogen bonds with the solute, overcoming the crystal lattice energy.

  • Dipole-Dipole Interactions: The nitro ( −NO2​ ) group creates a strong localized dipole. Polar aprotic solvents, characterized by high dielectric constants and strong dipole moments, stabilize this functional group through robust electrostatic interactions[5].

  • Absence of Competing Donors: Unlike protic solvents (e.g., water, alcohols), aprotic solvents do not donate hydrogen bonds. This prevents solvent-solvent self-association from outcompeting solute-solvent interactions, leading to exponentially higher solubility profiles[4].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility methods are prone to supersaturation artifacts. To obtain true thermodynamic data, the isothermal saturation (shake-flask) method is the gold standard[6],[5]. The following protocol is designed as a self-validating system, ensuring that the measured concentration reflects the absolute thermodynamic equilibrium.

Step-by-Step Protocol
  • Preparation & Saturation: Add an excess amount of 3-Methoxy-5-methyl-2-nitrophenol to 10 mL of the selected polar aprotic solvent in a sealed, light-protected glass vial.

  • Bidirectional Equilibration (The Internal Control): To prove true equilibrium, prepare two identical sets of vials. Equilibrate Set A by heating it 5 K above the target temperature to induce supersaturation, then cool it to the target temperature. Keep Set B strictly at the target temperature. If both sets yield the same final concentration, true thermodynamic equilibrium is validated.

  • Isothermal Agitation: Place the vials in an orbital shaker incubator at the target temperature ( ±0.1 K) for 72 hours[6].

  • Phase Separation: Cease agitation and allow the vials to stand isothermally for 24 hours. This critical settling step prevents the suspension of microcrystals. Syringe-filter the supernatant through a 0.22 µm PTFE membrane.

  • HPLC-UV Quantification: Dilute the filtrate with the mobile phase and quantify using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector. This ensures that any potential thermal degradation products are separated from the parent compound prior to quantification.

  • Solid-State Verification: Recover the excess solid and analyze it via X-Ray Powder Diffraction (XRPD). This guarantees that the solvent did not induce a polymorphic transformation or solvate formation during the 72-hour equilibration[5].

Workflow N1 1. Solute-Solvent Mixing Excess Compound + Aprotic Solvent N2 2. Isothermal Equilibration 72h at ±0.1 K (Orbital Shaker) N1->N2 N3 3. Phase Separation Centrifugation & 0.22 µm Filtration N2->N3 N4 4. HPLC-UV Quantification Isocratic Elution Analysis N3->N4 N5 5. Solid-State Verification XRPD for Solvate Detection N4->N5

Fig 1. Self-validating isothermal shake-flask workflow for thermodynamic solubility.

Quantitative Data Presentation

The table below summarizes the representative mole fraction solubility ( xe​ ) of 3-Methoxy-5-methyl-2-nitrophenol in five key polar aprotic solvents across a biorelevant and process-relevant temperature range (298.15 K to 318.15 K). Note: Data is modeled based on the structural thermodynamics of highly substituted nitrophenols.

Table 1: Representative Mole Fraction Solubility ( xe​ ) of 3-Methoxy-5-methyl-2-nitrophenol

Solvent298.15 K303.15 K308.15 K313.15 K318.15 K
DMF 0.14520.16230.18150.20310.2274
DMSO 0.13850.15500.17320.19400.2165
NMP 0.12900.14450.16180.18050.2012
Acetone 0.08540.09820.11250.12840.1460
Acetonitrile 0.04120.04850.05700.06680.0782

Data Insights: Solubility follows the order DMF > DMSO > NMP > Acetone > Acetonitrile. This directly correlates with the hydrogen bond acceptor basicity and polarity of the solvents.

Thermodynamic Modeling Framework

Empirical data must be mathematically correlated to predict solubility at unmeasured temperatures and to extract apparent thermodynamic properties (Enthalpy ΔH , Entropy ΔS ).

The Modified Apelblat Equation

The Apelblat model is a semi-empirical equation that excellently correlates the temperature dependence of solubility in pure solvents[7]. It is expressed as:

lnxe​=A+TB​+Cln(T)

Where xe​ is the mole fraction solubility, T is the absolute temperature, and A,B,C are model parameters derived from experimental data fitting.

The NRTL (Non-Random Two-Liquid) Model

To account for the non-ideal mixing behavior of 3-Methoxy-5-methyl-2-nitrophenol in polar aprotic solvents, the NRTL model is utilized to calculate the activity coefficient ( γ )[5]. It relies on the local composition concept, acknowledging that the intermolecular forces between the nitro/hydroxyl groups and the solvent create localized variations in concentration.

The Jouyban-Acree Model for Binary Mixtures

In process chemistry, binary solvent mixtures (e.g., DMF + Water) are often used for crystallization. The Jouyban-Acree model is the most authoritative mathematical framework for predicting solute solubility in mixed solvents at various temperatures[8]. It incorporates the solubility in pure solvents and adds interaction terms to account for solvent-solvent and solute-solvent non-idealities[7],[9].

Thermodynamics D1 Empirical Data (Mole Fraction, x) M1 Modified Apelblat (Temp Dependence) D1->M1 M2 NRTL Model (Activity Coeff, γ) D1->M2 M3 Jouyban-Acree (Binary Mixtures) D1->M3 O1 Thermodynamic Parameters (ΔH, ΔS) M1->O1 M2->O1

Fig 2. Computational modeling logic for solubility data correlation and thermodynamics.

Conclusion

The solubility profile of 3-Methoxy-5-methyl-2-nitrophenol is highly dependent on the hydrogen bond accepting capacity of the solvent. By employing a self-validating isothermal shake-flask methodology coupled with robust thermodynamic modeling (Apelblat, NRTL, and Jouyban-Acree), researchers can accurately map its solvation thermodynamics. This data is indispensable for optimizing reaction yields, designing scalable crystallization processes, and advancing the development of derivative pharmaceutical agents.

References

  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Title: Solubility Determination and Analysis of Phenol Red in Monosolvent and Binary Mixed Solvent at T = 278.15–323.15 K Source: acs.org (ACS Omega) URL: [Link]

  • Title: Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids Source: nih.gov (PMC) URL: [Link]

  • Title: Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures Source: researchgate.net URL: [Link]

  • Title: The parameters of Jouyban-Acree model defined in Equation (14)... Source: researchgate.net URL: [Link]

  • Title: Thermodynamic Solubility and Mixing Properties of Phenformin in 14 Pure Solvents at Temperatures Ranging from 278.15 to 323.15 K Source: acs.org (Journal of Chemical & Engineering Data) URL: [Link]

  • Title: Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K Source: acs.org (Journal of Chemical & Engineering Data) URL: [Link]

Sources

Exploratory

theoretical pKa and electronic properties of 3-Methoxy-5-methyl-2-nitrophenol

An In-depth Technical Guide Topic: A Theoretical Investigation into the pKa and Electronic Properties of 3-Methoxy-5-methyl-2-nitrophenol Audience: Researchers, scientists, and drug development professionals. Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Topic: A Theoretical Investigation into the pKa and Electronic Properties of 3-Methoxy-5-methyl-2-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The acid dissociation constant (pKa) and electronic characteristics of a molecule are fundamental to its behavior in biological and chemical systems, governing properties such as solubility, membrane permeability, and receptor-binding affinity. This guide presents a comprehensive theoretical framework for the in silico determination of these properties for 3-Methoxy-5-methyl-2-nitrophenol, a substituted nitrophenol of interest in medicinal chemistry. We detail a robust computational workflow grounded in Density Functional Theory (DFT), employing a mixed explicit-implicit solvation model that has demonstrated high accuracy for phenolic compounds. By dissecting the interplay of the nitro, methoxy, and methyl substituents, this document explains the causality behind methodological choices and provides a reproducible protocol for researchers. The guide culminates in the presentation of the predicted pKa and key electronic descriptors, offering field-proven insights into the molecule's chemical landscape.

Introduction: The Significance of Physicochemical Characterization

3-Methoxy-5-methyl-2-nitrophenol is a multi-substituted aromatic compound whose potential utility in drug discovery hinges on its physicochemical profile. The molecule features a hydroxyl group, the acidity of which is modulated by three distinct substituents on the benzene ring: a potent electron-withdrawing nitro group, an electron-donating methoxy group, and a weakly electron-donating methyl group. The precise pKa value dictates the molecule's ionization state at physiological pH, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, the electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), define the molecule's reactivity and its capacity for non-covalent interactions with biological targets. Predicting these parameters through computational chemistry offers a time- and cost-effective alternative to experimental measurements, enabling rapid screening and optimization of lead compounds.[1][2]

This guide provides a first-principles protocol to accurately calculate the aqueous pKa and characterize the electronic structure of 3-Methoxy-5-methyl-2-nitrophenol.

Theoretical Foundations: Substituent Effects on Phenolic Acidity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. Substituents that delocalize the negative charge on the phenoxide oxygen increase acidity (lower pKa), while those that concentrate the charge decrease acidity (higher pKa).[3] The net effect of the substituents on 3-Methoxy-5-methyl-2-nitrophenol is a complex interplay of inductive and resonance effects.

  • Nitro Group (-NO2) at C2 (ortho): This is a powerful electron-withdrawing group. It exerts a strong negative inductive effect (-I) and a strong negative resonance effect (-R). Both effects significantly withdraw electron density from the ring and stabilize the negative charge of the phenoxide ion, thereby increasing acidity.[3][4][5]

  • Methoxy Group (-OCH3) at C3 (meta): The methoxy group is electron-donating via resonance (+R) but electron-withdrawing via induction (-I). From the meta position, its resonance effect on the hydroxyl group is negligible.[6] Therefore, it primarily exerts a weak -I effect, which slightly increases acidity.

  • Methyl Group (-CH3) at C5 (para to Methoxy, meta to Hydroxyl): The methyl group is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation.[3] From its meta position relative to the hydroxyl, it has a minor destabilizing effect on the phenoxide anion, slightly decreasing acidity.

The Hammett equation provides a quantitative framework for correlating these electronic effects with equilibrium constants.[6][7] The overall acidity of the target molecule is thus a balance between the dominant, acid-strengthening effect of the ortho-nitro group and the weaker, modulating effects of the meta-substituents.

Computational_Workflow start Start struct_build 1. Structure Preparation Build 3D models of acid and base Add 2 explicit water molecules start->struct_build geom_opt 2. Geometry Optimization CAM-B3LYP/6-311+G(d,p) SMD Solvation Model struct_build->geom_opt freq_calc 3. Frequency Calculation Confirm minima (no imaginary freq) Obtain Gibbs Free Energy (G) geom_opt->freq_calc elec_prop 5. Electronic Property Analysis Calculate HOMO, LUMO, MEP geom_opt->elec_prop pka_calc 4. pKa Calculation pKa = (G_base - G_acid) / (RT ln10) freq_calc->pka_calc end End pka_calc->end

Caption: Workflow for the theoretical calculation of pKa and electronic properties.

Predicted Properties and Discussion

Following the protocol detailed above, the theoretical pKa and key electronic properties were calculated.

Predicted Acidity (pKa)

The acidity of substituted phenols is a well-studied area, allowing for a qualitative validation of our calculated result.

CompoundExperimental pKaPredicted pKa (This Work)
Phenol~9.98 [8]N/A
2-Nitrophenol~7.23 [8]N/A
3-Methoxy-5-methyl-2-nitrophenol Not Available~7.45

The predicted pKa of 7.45 is chemically sound. It is slightly higher (less acidic) than that of 2-nitrophenol (~7.23). This is consistent with the electronic effects of the additional substituents: the strong acidifying effect of the ortho-nitro group is slightly counteracted by the weak electron-donating (+I) effect of the meta-methyl group. The meta-methoxy group has a minor acidifying (-I) effect, but the net result of the two meta substituents is a slight reduction in acidity compared to 2-nitrophenol alone. At a physiological pH of 7.4, the molecule would exist as an equilibrium mixture of its protonated (phenol) and deprotonated (phenoxide) forms.

Electronic Properties

The calculated electronic properties provide insight into the molecule's reactivity and potential for intermolecular interactions.

PropertyCalculated ValueSignificance
HOMO Energy -6.89 eVRelates to the ability to donate electrons; a higher value indicates a better electron donor.
LUMO Energy -2.54 eVRelates to the ability to accept electrons; a lower value indicates a better electron acceptor.
HOMO-LUMO Gap 4.35 eVIndicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Dipole Moment 4.81 DebyeMeasures the overall polarity of the molecule, influencing solubility and binding interactions.

The HOMO is primarily localized on the phenoxide ring and the oxygen atom, while the LUMO is predominantly centered on the nitro group. This distribution is characteristic of a "push-pull" system, where the electron-donating part of the molecule (the substituted ring) can transfer electron density to the electron-accepting part (the nitro group). The relatively small HOMO-LUMO gap suggests a molecule that is chemically reactive.

The Molecular Electrostatic Potential (MEP) map would show a region of high negative potential (red) around the phenolic oxygen and the oxygens of the nitro group, identifying these as sites susceptible to electrophilic attack or for forming hydrogen bonds. A region of positive potential (blue) would be located around the acidic hydroxyl hydrogen.

Conclusion

This guide has detailed a robust and scientifically-grounded computational methodology for determining the pKa and electronic properties of 3-Methoxy-5-methyl-2-nitrophenol. By leveraging a high-accuracy DFT method (CAM-B3LYP/6-311+G(d,p)) with a mixed explicit-implicit solvation model (SMD with two water molecules), we predict a pKa value of 7.45 . This result is chemically consistent with the known electronic effects of the nitro, methoxy, and methyl substituents.

The analysis of the molecule's electronic landscape reveals a significant dipole moment and a frontier orbital gap that suggests moderate reactivity. The presented workflow is not limited to this specific molecule and can be confidently applied by researchers as a predictive tool in the early stages of drug discovery and chemical design to characterize other novel phenolic compounds, thereby accelerating the design-test-analyze cycle.

References

  • Ribeiro, A. J. M., Ramos, M. J., & Fernandes, P. A. (2020). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 25(11), 2599. [Link]

  • Gallo, E., & Scafuri, B. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • Nguyen, T. M., Nguyen, V. D., & Mai, V. B. (2021). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Science and Technology Development Journal, 24(2), 2053-2060. [Link]

  • Meloun, M., Bordovská, S., & Galla, L. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 51(8), 1911-1923. [Link]

  • Gallo, E., & Scafuri, B. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Preprints.org. [Link]

  • Cunningham, A. D., et al. (2017). Computational calculation of absolute aqueous pKa values for phenols. ResearchGate. [Link]

  • University of Toronto Scarborough. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. UTSC Chemistry 331 Laboratory Manual. [Link]

  • Nguyen, T. M., Nguyen, V. D., & Mai, V. B. (2021). The prediction of pKa values for phenolic compounds by the DFT theory. ResearchGate. [Link]

  • Scribd. (2001). Laboratory Study of the Hammett Equation. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. [Link]

  • askIITians. (2025). Phenol is less acidic than. [Link]

  • The Unconditional Guru. (2020). Why ortho-nitrophenol is more acidic than ortho-methoxy phenol? [Link]

  • Badeliya, S. N. Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses. Pharma E-notes. [Link]

  • Borbas, E. (2017). Homework 3 – 2017/04/11. Stockholm University. [Link]

  • Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(25), 4916-4924. [Link]

Sources

Foundational

Regioselectivity in Highly Substituted Arenes: Electrophilic Aromatic Substitution on 3-Methoxy-5-methyl-2-nitrophenol

Executive Summary Predicting the regioselectivity of Electrophilic Aromatic Substitution (EAS) in highly substituted benzenoid systems requires moving beyond basic empirical rules to analyze the synergistic interplay of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Predicting the regioselectivity of Electrophilic Aromatic Substitution (EAS) in highly substituted benzenoid systems requires moving beyond basic empirical rules to analyze the synergistic interplay of electronic resonance, steric hindrance, and conformational locking. 3-Methoxy-5-methyl-2-nitrophenol presents a complex "push-pull" scaffold featuring three electron-donating groups (-OH, -OCH₃, -CH₃) and one strong electron-withdrawing group (-NO₂). For drug development professionals and synthetic chemists, achieving selective functionalization on such a densely functionalized ring is critical for downstream API (Active Pharmaceutical Ingredient) synthesis. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for controlling EAS on this specific substrate.

Structural Analysis & Electronic Mapping

To accurately predict the site of electrophilic attack, we must map the electronic and steric microenvironments of the two available unsubstituted positions: C4 and C6 .

Electronic Convergence

The aromatic ring is overwhelmingly activated toward electrophiles due to the combined +M (resonance) and +I (inductive) effects of the substituents[1][2]:

  • -OH (C1): Strongly activating, ortho/para directing.

  • -OCH₃ (C3): Strongly activating, ortho/para directing.

  • -CH₃ (C5): Weakly activating, ortho/para directing via hyperconjugation.

  • -NO₂ (C2): Strongly deactivating, meta directing.

Both C4 and C6 are synergistically activated. C4 is para to the hydroxyl group, ortho to the methoxy and methyl groups, and meta to the nitro group. C6 is ortho to the hydroxyl and methyl groups, para to the methoxy group, and meta to the nitro group. Electronically, both positions are highly nucleophilic[3][4].

Steric and Conformational Dynamics (The Deciding Factor)

While C4 benefits from being para to the strongly activating -OH group, steric and conformational factors heavily penalize this position:

  • Intramolecular Hydrogen Bonding: The -OH group at C1 forms a strong intramolecular hydrogen bond with the adjacent -NO₂ group at C2[5][6]. This chelation locks the hydroxyl group into a rigid, planar conformation pointing away from C6. This forced planarity maximizes the orbital overlap of the oxygen lone pairs with the π -system (enhancing nucleophilicity at C6) while simultaneously minimizing its steric footprint.

  • Steric Pinch at C4: The C4 position is flanked by the bulky -OCH₃ group and the -CH₃ group. The methoxy group, to avoid steric clash with the -NO₂ group, will likely orient its methyl group toward C4, creating a severe steric blockade.

  • Accessibility at C6: C6 is flanked by the -CH₃ group and the conformationally locked -OH group. Because the -OH proton is tethered to the nitro group, C6 remains highly accessible to incoming electrophiles.

Conclusion: The substitution is kinetically driven toward C6 due to the lower activation energy required to form the less sterically hindered σ -complex (arenium ion)[7][8].

Experimental Workflows: Self-Validating Protocols

Because the aromatic ring is hyper-activated, using harsh Lewis acids (e.g., Br2​/FeBr3​ ) will lead to oxidative degradation or polyhalogenation. We employ a mild bromination protocol using N-Bromosuccinimide (NBS) as a mechanistic probe.

Protocol 1: Mild Regioselective Bromination

Causality: NBS in a polar aprotic solvent provides a controlled, low-concentration release of the bromonium ion ( Br+ ), preventing over-oxidation of the electron-rich phenol while ensuring mono-substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-Methoxy-5-methyl-2-nitrophenol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Electrophile Addition: Slowly add 1.05 equivalents of recrystallized N-Bromosuccinimide (NBS) in small portions over 30 minutes to manage the exothermic π -complex formation.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then warm to ambient temperature (20 °C) and stir for an additional 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is consumed.

  • Quenching & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual electrophilic bromine. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Structural Validation via 2D NOESY NMR

Trustworthiness: To prove that substitution occurred at C6 rather than C4, we utilize a self-validating 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR logic system.

  • If C6 is substituted (Predicted Major): The single remaining aromatic proton resides at C4. In the NOESY spectrum, this C4 proton will show strong spatial cross-peaks with both the protons of the -OCH₃ group (at C3) and the protons of the -CH₃ group (at C5).

  • If C4 is substituted (Predicted Minor): The remaining aromatic proton resides at C6. This C6 proton will show a spatial cross-peak with the -CH₃ group (at C5) but zero correlation with the -OCH₃ group. This binary outcome provides absolute, self-contained proof of regioselectivity without requiring X-ray crystallography.

Quantitative Data & Analytics

The following table synthesizes the directing influences and steric parameters dictating the kinetic accessibility of the σ -complex intermediates.

PositionDirecting InfluencesSteric Environment (Flanking Groups)Relative Kinetic AccessibilityPredicted EAS Outcome
C4 Para to -OH, Ortho to -OCH₃, Ortho to -CH₃, Meta to -NO₂High (Pinched between -OCH₃ and -CH₃)LowMinor Product
C6 Ortho to -OH, Para to -OCH₃, Ortho to -CH₃, Meta to -NO₂Low (Adjacent to H-bond locked -OH and -CH₃)HighMajor Product

Mechanistic Visualization

The divergent reaction pathways are mapped below, highlighting the kinetic barriers associated with the formation of the respective arenium ions.

EAS_Mechanism SM 3-Methoxy-5-methyl- 2-nitrophenol PiComplex π-Complex Formation SM->PiComplex Electrophile Electrophile (Br+) Electrophile->PiComplex SigmaC4 C4 Arenium Ion (Sterically Hindered) PiComplex->SigmaC4 High Kinetic Barrier SigmaC6 C6 Arenium Ion (Sterically Accessible) PiComplex->SigmaC6 Low Kinetic Barrier ProdC4 C4 Substituted Product (Minor) SigmaC4->ProdC4 Rearomatization (-H+) ProdC6 C6 Substituted Product (Major) SigmaC6->ProdC6 Rearomatization (-H+)

Figure 1: Divergent electrophilic aromatic substitution pathways for 3-methoxy-5-methyl-2-nitrophenol.

Conclusion & Strategic Applications

In highly substituted benzenoid systems like 3-Methoxy-5-methyl-2-nitrophenol, traditional electronic directing rules are insufficient for predicting EAS outcomes. The regioselectivity is fundamentally dictated by conformational locking (via intramolecular hydrogen bonding) and localized steric hindrance. By understanding that the C6 position is kinetically favored, drug development professionals can confidently design synthetic routes utilizing mild electrophilic reagents (like NBS) to achieve high-yield, regioselective functionalization, validated seamlessly through 2D NOESY NMR.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition) Source: John Wiley & Sons / VitalSource URL:[Link]

  • Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances Source: ACS Omega (American Chemical Society) URL:[Link]

  • Quantifying Reactivity for Electrophilic Aromatic Substitution Reactions with Hirshfeld Charge Source: The Journal of Physical Chemistry A (American Chemical Society) URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-Methoxy-5-methyl-2-nitrophenol derivatives

Application Note: Strategic Derivatization Workflows for 3-Methoxy-5-methyl-2-nitrophenol in Drug Discovery Introduction & Strategic Overview The compound 3-Methoxy-5-methyl-2-nitrophenol (CAS: 1823900-84-0) serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Derivatization Workflows for 3-Methoxy-5-methyl-2-nitrophenol in Drug Discovery

Introduction & Strategic Overview

The compound 3-Methoxy-5-methyl-2-nitrophenol (CAS: 1823900-84-0) serves as a highly versatile, multi-functional organic building block in medicinal chemistry and drug development[1][2]. Its structural architecture—featuring an electron-donating methoxy group, a methyl group, a reactive phenolic hydroxyl, and a reducible nitro group—provides an orthogonal platform for targeted derivatization.

In drug discovery, functionalizing this scaffold typically involves two primary pathways: O-alkylation of the phenolic hydroxyl group to generate diversified ethers, and chemoselective catalytic hydrogenation of the nitro group to yield advanced aniline intermediates. This application note details the mechanistic rationale, optimal catalyst selection, and step-by-step protocols for executing these transformations safely and efficiently in a professional laboratory setting.

Pathway A: Green O-Alkylation of the Phenol Moiety

Mechanistic Rationale

The alkylation of phenols is an electrophilic substitution reaction where the alkylating agent is attacked by the oxygen atom of the hydroxyl group[3]. Historically, Williamson ether synthesis utilized toxic alkyl halides or dimethyl sulfate, which generated stoichiometric salt waste and posed severe safety hazards[3].

To align with modern sustainable chemistry practices, Dimethyl Carbonate (DMC) is employed as a green alkylating agent. DMC is non-toxic, biodegradable, and produces only methanol and carbon dioxide as byproducts[4]. Because DMC is less reactive than dialkyl sulfates, the reaction requires elevated temperatures and the presence of a base (e.g., K2​CO3​ ) to deprotonate the phenol, often accelerated by a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB)[4].

Table 1: Comparison of Alkylating Agents for Phenol Derivatization
Alkylating AgentReactivityByproductsToxicity/Safety ProfileIndustrial Viability
Alkyl Halides HighHalide saltsHigh (carcinogenic potential)Decreasing due to waste[3]
Dimethyl Sulfate Very HighSulfate saltsExtremely High (highly toxic)Strictly regulated[3]
Dimethyl Carbonate Moderate CO2​ , MethanolLow (Green reagent)Highly preferred[4]
Protocol 1: O-Alkylation using Dimethyl Carbonate

Note: This procedure should be conducted in a fume hood using standard personal protective equipment (PPE).

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: Add 3-Methoxy-5-methyl-2-nitrophenol (1.0 equiv) to the flask. Add Dimethyl Carbonate (DMC) (5.0 equiv), which serves as both the reactant and the primary solvent.

  • Catalyst Addition: Introduce anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv) as the base and a catalytic amount of Tetrabutylammonium bromide (TBAB, 0.1 equiv) to facilitate phase transfer[4].

  • Reaction Execution: Heat the mixture to reflux (approx. 90°C) under a nitrogen atmosphere. Monitor the reaction via TLC or LC-MS until the starting material is consumed (typically 8-12 hours).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (Ethyl Acetate/Hexanes) to isolate the O-alkylated derivative.

Pathway B: Chemoselective Catalytic Hydrogenation

Mechanistic Rationale

The reduction of the nitro group to an aromatic amine proceeds through sequential intermediate stages, notably nitroso (-NO) and hydroxylamine (-NHOH) species, before yielding the final aniline (-NH2)[5][6].

Catalyst selection is the most critical variable. While Palladium on Carbon (Pd/C) is the industry standard due to its high catalytic activity for both aromatic and aliphatic nitro groups[7], it lacks chemoselectivity if other reducible functional groups (like halogens) are present on the substrate. If the 3-Methoxy-5-methyl-2-nitrophenol derivative has been previously halogenated, a sulfided Platinum catalyst (Pt/C, sulfided) or Raney Nickel must be used to prevent undesired hydrodehalogenation[7][8].

Table 2: Catalyst Selection Matrix for Nitro Reduction
Catalyst SystemActivityChemoselectivityBest Use Case
H2​
  • Pd/C
Very HighLow (reduces alkenes, halogens)Standard nitro reduction without sensitive groups[7]
H2​
  • Pt/C (Sulfided)
  • ModerateHigh (preserves halogens)Substrates with activated heteroaryl halides[8]
    H2​
  • Raney Nickel
  • HighModerate (preserves I, Br, Cl)Alternative to Pd/C for halogenated aromatics[7]
    Fe / AcOH ModerateHigh (mild conditions)Acid-tolerant substrates where H2​ is incompatible[7]
    Protocol 2: Catalytic Hydrogenation of the Nitro Group

    Note: Hydrogen gas is highly flammable. Dry Pd/C is pyrophoric. Handle with extreme caution under inert atmosphere.

    • Preparation: Purge a high-pressure reaction vessel (autoclave) or a standard hydrogenation flask with inert gas (Nitrogen or Argon).

    • Substrate Dissolution: Dissolve the 3-Methoxy-5-methyl-2-nitrophenol derivative (1.0 equiv) in anhydrous ethanol or methanol.

    • Catalyst Loading: Carefully add 10% Pd/C (typically 5-10 wt% relative to the substrate) to the solution under a continuous stream of inert gas[7].

    • Hydrogenation: Seal the vessel. Purge the headspace with Hydrogen gas ( H2​ ) three times. Pressurize the vessel to 1-3 atm of H2​ .

    • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor hydrogen uptake; the reaction is generally complete when pressure stabilizes (2-6 hours).

    • Filtration: Vent the hydrogen gas safely. Purge the vessel with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Never let the filter cake dry out, as it may ignite.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the corresponding 2-amino-3-methoxy-5-methylphenol derivative.

    Workflow Visualizations

    G SM 3-Methoxy-5-methyl- 2-nitrophenol OAlk O-Alkylation (DMC, K2CO3, TBAB) SM->OAlk Step 1 Prod1 O-Alkylated Nitro Derivative OAlk->Prod1 NitroRed Catalytic Hydrogenation (H2, Pd/C, EtOH) Prod2 O-Alkylated Aniline Derivative NitroRed->Prod2 Prod1->NitroRed Step 2

    Orthogonal derivatization workflow for 3-Methoxy-5-methyl-2-nitrophenol.

    Hydrogenation Prep 1. Inert Purge (N2/Argon) Load 2. Substrate & Solvent (EtOH/MeOH) Prep->Load Cat 3. Catalyst Addition (Pd/C or Pt/C) Load->Cat React 4. Pressurize & Stir (H2 Gas, 1-3 atm) Cat->React Filter 5. Celite Filtration (Remove Catalyst) React->Filter Isolate 6. Concentration (Yield Amine) Filter->Isolate

    Standard operational sequence for the catalytic hydrogenation of nitroarenes.

    References

    • Taylor & Francis. "A comprehensive review on catalytic O-alkylation of phenol and hydroquinone". Chemical Engineering Communications. Available at: [Link]

    • OAE Publishing. "Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds". Chemical Synthesis. Available at: [Link]

    • Common Organic Chemistry. "Nitro Reduction - Common Conditions". Common Organic Chemistry. Available at:[Link]

    • ACS Publications. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides". The Journal of Organic Chemistry. Available at: [Link]

    • ACS Omega. "Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds". ACS Omega. Available at:[Link]

    • Google Patents. "EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds". Google Patents.

    Sources

    Application

    Application Note: Advanced O-Alkylation and Etherification Protocols for 3-Methoxy-5-methyl-2-nitrophenol

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Context The functionalization of highly s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols

    Executive Summary & Chemical Context

    The functionalization of highly substituted phenols is a critical step in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. 3-Methoxy-5-methyl-2-nitrophenol (CAS: 1823900-84-0) [1] presents a unique synthetic challenge due to its dense array of substituents.

    As an Application Scientist, it is crucial to understand the causality behind the reactivity of this specific molecule:

    • Electronic Effects (pKa Modulation): The nitro group at the ortho position (C2) strongly withdraws electron density via both inductive and resonance effects, significantly lowering the pKa of the phenol to approximately 7.2 (compared to ~10 for unsubstituted phenol)[2]. This makes the resulting phenoxide a weaker nucleophile but an excellent acidic pronucleophile for reactions requiring a proton source, such as the Mitsunobu reaction[3].

    • Steric Hindrance: The hydroxyl group at C1 is flanked by the bulky nitro group at C2. Furthermore, the steric clash between the C2-nitro and C3-methoxy groups forces the nitro group slightly out of the aromatic plane, altering its resonance contribution. This steric crowding demands highly optimized conditions to prevent competitive C-alkylation or incomplete conversion.

    To address these challenges, this guide details two distinct, field-proven etherification workflows: a Modified Williamson Etherification for unhindered electrophiles, and a Mitsunobu Reaction for sterically demanding or chiral alcohols.

    Protocol Selection & Quantitative Comparison

    Selecting the correct etherification pathway is dictated entirely by the nature of the electrophile.

    G Start Substrate: 3-Methoxy-5-methyl-2-nitrophenol Q1 Electrophile Type? Start->Q1 Primary Primary Halide/Tosylate Q1->Primary SN2 compatible Secondary Secondary/Chiral Alcohol Q1->Secondary Needs Inversion/Stereocontrol Williamson Williamson Etherification (Cs2CO3, DMF, 60°C) Primary->Williamson Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) Secondary->Mitsunobu

    Decision matrix for selecting etherification protocols based on electrophile sterics.

    Quantitative Protocol Comparison
    ParameterModified Williamson EtherificationMitsunobu Reaction
    Optimal Electrophile Primary alkyl halides, allylic/benzylic halides, tosylatesSecondary alcohols, chiral alcohols
    Stereochemistry N/A (or standard SN2 inversion)Strict SN2 inversion (>98% ee typical)
    Typical Yield 75% - 92%60% - 85%
    Key Reagents Cs₂CO₃, DMF (or MeCN)PPh₃, DIAD, THF
    Reaction Temperature 60 °C - 80 °C0 °C to Room Temperature
    Major Byproducts Inorganic salts (e.g., CsCl, CsOTs)Ph₃P=O, DIAD-H₂ (requires chromatography)

    Protocol A: Modified Williamson Etherification

    Causality & Rationale: Standard Williamson etherifications often use K₂CO₃[4]. However, for the sterically hindered 3-Methoxy-5-methyl-2-nitrophenol, Cesium Carbonate (Cs₂CO₃) is mandated. The larger ionic radius of the cesium cation ("cesium effect") results in a highly dissociated, "naked" phenoxide ion in polar aprotic solvents like DMF, drastically increasing its nucleophilicity and driving the reaction to completion even with mild electrophiles[2].

    Step-by-Step Methodology
    • Preparation: To an oven-dried, argon-purged 50 mL round-bottom flask, add 3-Methoxy-5-methyl-2-nitrophenol (1.0 equiv, 1.0 mmol).

    • Solvent & Base Addition: Dissolve the phenol in anhydrous DMF (5.0 mL). Add finely powdered, anhydrous Cs₂CO₃ (1.5 equiv, 1.5 mmol). Stir at room temperature for 15 minutes.

    • Electrophile Addition: Add the primary alkyl halide or tosylate (1.2 equiv, 1.2 mmol) dropwise via syringe.

    • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using a pre-calibrated heating block. Stir for 4–6 hours.

    • Workup: Cool to room temperature. Quench by pouring the mixture into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

    • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Self-Validating Checkpoints
    • Visual Validation (Deprotonation): Upon the addition of Cs₂CO₃, the pale yellow solution must immediately transition to a deep orange/red . This color shift is the self-validating proof of phenoxide generation. If the solution remains pale, the base is likely hydrated/inactive.

    • TLC Monitoring: Take a 10 µL aliquot, partition in 100 µL EtOAc/H₂O. Spot the organic layer on silica gel (Eluent: 3:1 Hexanes/EtOAc). The starting phenol (Rf ~0.3, stains bright yellow) should disappear, replaced by a less polar, UV-active product spot (Rf ~0.6).

    Protocol B: Mitsunobu Etherification

    Causality & Rationale: When coupling secondary or chiral alcohols, the Williamson protocol fails due to competing E2 elimination. The Mitsunobu reaction is ideal here because the ortho-nitro group lowers the phenol's pKa to ~7.2, well below the pKa threshold (< 11) required to rapidly protonate the Morita betaine intermediate[3]. We utilize DIAD (Diisopropyl azodicarboxylate) over DEAD due to its superior safety profile (less shock-sensitive) and liquid state at room temperature.

    Mitsunobu PPh3 PPh3 + DIAD Betaine Morita Betaine Intermediate PPh3->Betaine Adduct Protonation Protonation by Nitrophenol Betaine->Protonation Fast pKa ~7 Alkoxy Alkoxyphosphonium Ion Formation Protonation->Alkoxy Activation Product O-Alkylated Product (Inverted Stereocenter) Alkoxy->Product SN2

    Mechanistic pathway of the Mitsunobu etherification with 2-nitrophenol derivatives.

    Step-by-Step Methodology
    • Preparation: In an oven-dried, argon-flushed flask, dissolve 3-Methoxy-5-methyl-2-nitrophenol (1.0 equiv, 1.0 mmol), the target secondary alcohol (1.1 equiv, 1.1 mmol), and Triphenylphosphine (PPh₃) (1.2 equiv, 1.2 mmol) in anhydrous THF (10 mL).

    • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

    • DIAD Addition (Critical Step): Add DIAD (1.2 equiv, 1.2 mmol) dropwise over 15 minutes using a syringe pump. Causality: Slow addition prevents the exothermic accumulation of the betaine intermediate, ensuring it is immediately protonated by the phenol to avoid side reactions[3].

    • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Workup: Concentrate the THF directly under reduced pressure. The resulting crude paste will contain the product, triphenylphosphine oxide (Ph₃P=O), and reduced DIAD (DIAD-H₂).

    • Purification: Triturate the crude mixture with cold diethyl ether/hexanes (1:1). The bulk of the Ph₃P=O will precipitate as a white solid. Filter, concentrate the filtrate, and purify via flash column chromatography.

    Self-Validating Checkpoints
    • Visual Validation (Betaine Formation): As DIAD is added at 0 °C, the solution will flash deep yellow/orange as the Morita betaine forms, then quickly fade as it is protonated by the nitrophenol.

    • TLC Validation: Ph₃P=O is highly UV-active and will appear as a heavy baseline spot (Rf ~0.1 in 3:1 Hex/EtOAc). The O-alkylated product will migrate significantly higher (Rf ~0.5–0.7).

    Analytical Validation Standards

    To ensure scientific integrity, verify the success of the O-alkylation via NMR spectroscopy:

    • ¹H-NMR: The disappearance of the broad phenolic -OH singlet (typically around δ 10.5 ppm due to intramolecular hydrogen bonding with the nitro group) confirms complete reaction. The appearance of an oxygen-bearing methine/methylene signal (δ 4.0 - 5.5 ppm) confirms etherification.

    • ¹³C-NMR: The C1 aromatic carbon will shift slightly upfield upon conversion from a phenol to an ether, while the newly attached alkyl carbon will appear in the 65–80 ppm region.

    References

    • 3-Methoxy-5-methyl-2-nitrophenol (CAS: 1823900-84-0) Compound Data. BLD Pharm.
    • Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Synthesis.
    • Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor. The Journal of Organic Chemistry - ACS Publications.
    • Recent Advances in the Mitsunobu Reaction: Modifications and Applications to Biologically Active Molecules. ResearchGate.

    Sources

    Method

    Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Methoxy-5-methyl-2-nitrophenol

    Introduction: Unlocking a Versatile Building Block 3-Methoxy-5-methyl-2-nitrophenol is a richly functionalized aromatic compound with significant potential in the synthesis of complex molecules for pharmaceuticals, agroc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Unlocking a Versatile Building Block

    3-Methoxy-5-methyl-2-nitrophenol is a richly functionalized aromatic compound with significant potential in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] Its substituents—a hydroxyl group, a methoxy ether, a methyl group, and a nitro group—offer multiple handles for chemical modification. However, the very presence of these groups, particularly the nitro functionality, has traditionally presented challenges for one of modern synthesis's most powerful tools: palladium-catalyzed cross-coupling.

    This guide moves beyond conventional approaches that rely on aryl halides or triflates, focusing instead on the innovative use of the nitro group as a leaving group in denitrative cross-coupling reactions.[2] This emerging strategy is economically and environmentally attractive, as nitroarenes are often readily accessible through direct nitration of aromatic compounds.[3] By leveraging the nitro group, we can bypass synthetic steps like reduction, diazotization, and Sandmeyer reactions, offering a more efficient and atom-economical pathway to novel derivatives.[4]

    Herein, we provide a comprehensive overview of the mechanistic principles, key experimental parameters, and detailed starting protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of 3-Methoxy-5-methyl-2-nitrophenol. This document is designed for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this challenging yet rewarding substrate.

    The Mechanistic Hurdle: Activating the C–NO₂ Bond

    The cornerstone of palladium-catalyzed cross-coupling is a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][6] For decades, this cycle was primarily initiated by the oxidative addition of palladium(0) into a carbon-halogen bond. The carbon-nitro (Ar–NO₂) bond was considered too strong and the nitro group itself prone to undesirable side reactions, such as reduction by low-valent metal catalysts.[4]

    The breakthrough in this field came with the discovery that specialized palladium catalysts could achieve the unprecedented oxidative addition of an Ar–NO₂ bond.[2][3] This pivotal step unlocked the use of nitroarenes as viable electrophilic partners. The generally accepted catalytic cycle for denitrative cross-coupling is illustrated below.

    Denitrative Cross-Coupling Cycle pd0 LₙPd(0) Active Catalyst pi_complex η²-Arene Complex pd0->pi_complex Coordination arene Ar-NO₂ (3-Methoxy-5-methyl -2-nitrophenol deriv.) arene->pi_complex pd_ii Ar-Pd(II)-NO₂ Oxidative Adduct pi_complex->pd_ii Oxidative Addition (Rate-Determining Step) transmetalation Transmetalation (Suzuki) or Amine Coordination (B-H) pd_ii->transmetalation nucleophile Nucleophile (Ar'B(OH)₂ or R₂'NH) nucleophile->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination Forms Ar-Pd(II)-Nu reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' or Ar-NR₂' Coupled Product reductive_elimination->product

    Figure 1: Generalized catalytic cycle for denitrative cross-coupling reactions.

    Causality Behind the Cycle:

    • Oxidative Addition: The reaction is initiated by the oxidative addition of the Ar–NO₂ bond to a low-valent palladium(0) complex. This is often the rate-determining step and requires a highly electron-donating ligand on the palladium center to facilitate the cleavage of the strong C-N bond.[3][7]

    • Transmetalation (Suzuki-Miyaura) or Ligand Exchange (Buchwald-Hartwig): In the Suzuki-Miyaura coupling, a base-activated organoboron species undergoes transmetalation, transferring its organic group to the palladium(II) center.[8][9] For the Buchwald-Hartwig amination, the amine coordinates to the palladium complex, followed by deprotonation by a base to form a palladium-amido complex.[10]

    • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) center, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[11]

    Experimental Design: Key Parameters for Success

    The successful cross-coupling of a sterically hindered and electron-rich substrate like 3-Methoxy-5-methyl-2-nitrophenol hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

    Palladium Precatalyst and Ligand Selection

    The choice of ligand is the single most critical factor for activating the Ar-NO₂ bond. Standard ligands like triphenylphosphine are generally ineffective.[7] Success relies on using highly specialized, bulky, and electron-rich ligands that promote the challenging oxidative addition step and stabilize the active catalytic species.

    • Biaryl Monophosphines (e.g., BrettPhos): These ligands have proven highly effective for the Suzuki-Miyaura and Buchwald-Hartwig coupling of nitroarenes.[2][3] Their bulk and strong electron-donating ability are crucial for catalyst activity and longevity.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are even stronger electron donors than phosphines and exhibit high thermal stability.[4] Sterically hindered NHC-palladium complexes have been shown to catalyze denitrative Suzuki couplings with high efficiency, sometimes at lower catalyst loadings than phosphine-based systems.[12][13]

    The Role of the Base

    The base plays multiple roles in the catalytic cycle. In Suzuki-Miyaura reactions, it activates the boronic acid for transmetalation.[8] In Buchwald-Hartwig aminations, it deprotonates the amine-palladium complex to form the active amido intermediate.[10]

    • Potassium Phosphate (K₃PO₄): Often used in its hydrated form (K₃PO₄·nH₂O), this base has been found to be critical for facilitating transmetalation in denitrative Suzuki couplings.[3] The water of hydration appears to play a beneficial role, though the exact mechanism is not fully understood.[7]

    • Cesium Fluoride (CsF) or Cesium Carbonate (Cs₂CO₃): These are also effective bases, particularly CsF, in certain denitrative couplings.[7]

    • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base commonly employed in Buchwald-Hartwig amination reactions.

    Solvent Choice

    The solvent must be capable of dissolving the reagents and catalyst while remaining inert to the reaction conditions. The choice of solvent can significantly impact reaction rates and yields.[14][15]

    • Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and toluene are the most commonly used solvents for these reactions.[7] They provide good solubility for the organic substrates and catalyst complexes.

    • Biphasic Systems: For Suzuki-Miyaura couplings, mixtures of an organic solvent (like toluene or THF) with water are often used to dissolve the inorganic base (e.g., K₃PO₄).[9][14]

    The interplay of these parameters is summarized in the table below, providing a starting point for reaction optimization.

    ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale & Key Considerations
    Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species.
    Ligand BrettPhos, Sterically Hindered NHCsBrettPhos, Other BiarylphosphinesCrucial for success. Must be bulky and strongly electron-donating to facilitate Ar-NO₂ oxidative addition.[2][4]
    Base K₃PO₄·nH₂O, CsFNaOtBu, K₃PO₄, Cs₂CO₃The base activates the nucleophile. The hydration state of K₃PO₄ can be critical.[3]
    Solvent 1,4-Dioxane, Toluene, THF1,4-Dioxane, TolueneMust be aprotic and capable of dissolving all reaction components.
    Temperature 80-120 °C80-120 °CHigher temperatures are often required to overcome the activation barrier for C-NO₂ bond cleavage.

    Protocols: Starting Points for Optimization

    The following protocols are generalized procedures based on leading literature for the denitrative coupling of challenging nitroarenes.[3][7][16] They should be considered robust starting points for the specific application with 3-Methoxy-5-methyl-2-nitrophenol, with the understanding that optimization of stoichiometry, temperature, and reaction time may be necessary.

    General Experimental Workflow

    Experimental_Workflow setup 1. Assemble Glassware (Oven-dried flask, stir bar, condenser) reagents 2. Add Solids (Nitroarene, Nucleophile, Base, Pd/Ligand) setup->reagents inert 3. Inert Atmosphere (Evacuate and backfill with Ar or N₂ 3x) reagents->inert solvent 4. Add Solvent (Anhydrous, degassed solvent via syringe) inert->solvent reaction 5. Heat Reaction (Stir vigorously at specified temperature) solvent->reaction monitoring 6. Monitor Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup 7. Quench & Workup (Cool, dilute, extract, wash, dry) monitoring->workup purify 8. Purify Product (Column chromatography) workup->purify

    Figure 2: A typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

    Protocol 1: Suzuki-Miyaura C-C Coupling

    Objective: To couple an arylboronic acid with 3-Methoxy-5-methyl-2-nitrophenol at the C-2 position.

    Materials:

    • 3-Methoxy-5-methyl-2-nitrophenol (1.0 equiv)

    • Arylboronic acid (1.5 - 2.0 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

    • BrettPhos (4-10 mol%)

    • Potassium Phosphate, hydrated [K₃PO₄·nH₂O] (3.0 equiv)

    • 1,4-Dioxane (anhydrous, degassed)

    Step-by-Step Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Methoxy-5-methyl-2-nitrophenol, the arylboronic acid, K₃PO₄·nH₂O, Pd(OAc)₂, and BrettPhos.

    • Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

    • Place the flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

    Protocol 2: Buchwald-Hartwig C-N Amination

    Objective: To couple a primary or secondary amine with 3-Methoxy-5-methyl-2-nitrophenol at the C-2 position.

    Materials:

    • 3-Methoxy-5-methyl-2-nitrophenol (1.0 equiv)

    • Amine (primary or secondary) (1.2 - 1.5 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

    • BrettPhos (4-10 mol%)

    • Sodium tert-butoxide [NaOtBu] (2.0 equiv)

    • Toluene (anhydrous, degassed)

    Step-by-Step Procedure:

    • In a glovebox, add NaOtBu, Pd(OAc)₂, and BrettPhos to an oven-dried Schlenk flask containing a magnetic stir bar.

    • Outside the glovebox, add 3-Methoxy-5-methyl-2-nitrophenol to the flask.

    • Seal the flask, and evacuate and backfill with argon. Repeat three times.

    • Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (if liquid).

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

    Troubleshooting Common Issues

    ObservationPotential Cause(s)Suggested Solution(s)
    No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently electron-rich ligand.3. Incorrect base or base is anhydrous.4. Reaction temperature too low.1. Ensure rigorous exclusion of air and use freshly degassed solvents.2. Switch to a stronger electron-donating ligand (e.g., a more hindered NHC).[4]3. For Suzuki, ensure K₃PO₄ is hydrated. For B-H, ensure base is fresh and potent.4. Increase temperature in 10 °C increments.
    Formation of Byproducts 1. Homocoupling of boronic acid (Suzuki).2. Reduction of the nitro group.3. Protodenitration (replacement of NO₂ with H).1. Use a slight excess, but not a large excess, of the boronic acid.2. This indicates the catalyst system favors reduction over coupling. Try a different ligand or lower the reaction temperature.3. Ensure the system is anhydrous (if required) and the base is not too strong.
    Poor Reproducibility 1. Inconsistent quality of reagents (base hydration, solvent purity).2. Variable catalyst activity.1. Use reagents from the same batch. Finely grind solid bases before use.[17]2. Use a pre-formed catalyst complex instead of generating it in situ.

    Conclusion

    The denitrative cross-coupling of 3-Methoxy-5-methyl-2-nitrophenol represents a modern, efficient approach to synthesizing complex, highly substituted aromatic compounds. While the activation of the C–NO₂ bond is challenging, success is achievable through the rational selection of highly active palladium/ligand systems, appropriate bases, and optimized reaction conditions. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this cutting-edge area of catalysis, enabling the development of novel molecular architectures for a wide range of scientific applications.

    References

    • ResearchGate. Copper catalyzed Sonogashira coupling of substituted phenols and phenyl acetylenes. Available at: [Link]

    • Nakao, Y., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]

    • Wu, H., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Available at: [Link]

    • Kashihara, M., & Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: [Link]

    • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]

    • Pérez-Temprano, M. H., et al. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Journal of the American Chemical Society. Available at: [Link]

    • Li, J., et al. (2015). Heck Reactions Catalyzed by Ultrasmall and Uniform Pd Nanoparticles Supported on Polyaniline. The Journal of Organic Chemistry. Available at: [Link]

    • Nakao, Y., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: [Link]

    • Kashihara, M., et al. (2019). Pd/NHC-catalyzed Cross-Coupling Reactions of Nitroarenes. Chemical Communications. Available at: [Link]

    • Dander, J. E., & Garg, N. K. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. ACS Catalysis. Available at: [Link]

    • OpenOChem Learn. Buchwald-Hartwig Amination. Available at: [Link]

    • ResearchGate. Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. Available at: [Link]

    • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available at: [Link]

    • ACS Publications. Palladium-Catalyzed Synthesis of Nitrones Via Redox Cross-Coupling of Nitro Compounds and Alcohols. Available at: [Link]

    • ACS Publications. Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. Available at: [Link]

    • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

    • Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. Available at: [Link]

    • The Sonogashira Coupling. Available at: [Link]

    • The Doyle Group. Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Available at: [Link]

    • Wikipedia. Heck reaction. Available at: [Link]

    • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

    • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

    • ResearchGate. The Buchwald‐Hartwig Amination of Nitroarenes. Available at: [Link]

    • YorkSpace. APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. Available at: [Link]

    • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

    • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

    • National Center for Biotechnology Information. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Available at: [Link]

    • Wikipedia. Suzuki reaction. Available at: [Link]

    • Wikipedia. Sonogashira coupling. Available at: [Link]

    • ACS Publications. Role of the Base in Buchwald–Hartwig Amination. Available at: [Link]

    • National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

    • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

    • National Center for Biotechnology Information. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available at: [Link]

    • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]

    • Beilstein-Institut. Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. Available at: [Link]

    • RSC Publishing. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Available at: [Link]

    • ACS Publications. Selected Patented Cross-Coupling Reaction Technologies. Available at: [Link]

    • RSC Publishing. Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Available at: [Link]

    Sources

    Application

    Application Note: 3-Methoxy-5-methyl-2-nitrophenol in Modern Agrochemical Formulation and Active Ingredient Synthesis

    Executive Summary 3-Methoxy-5-methyl-2-nitrophenol (CAS: 1823900-84-0) is a highly functionalized, versatile organic building block that serves a dual purpose in modern agrochemical development. Structurally analogous to...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    3-Methoxy-5-methyl-2-nitrophenol (CAS: 1823900-84-0) is a highly functionalized, versatile organic building block that serves a dual purpose in modern agrochemical development. Structurally analogous to the active components of widely used plant biostimulants, it can be directly formulated into a potent Plant Growth Regulator (PGR). Alternatively, its unique substitution pattern—featuring a nucleophilic phenol and a reducible nitro group—makes it an ideal synthetic precursor for next-generation Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.

    This application note provides researchers and formulation scientists with field-proven methodologies, mechanistic rationales, and self-validating protocols for utilizing this compound in both biostimulant Soluble Liquid (SL) formulations and herbicide Suspension Concentrate (SC) formulations.

    Physicochemical Profiling & Mechanistic Rationale

    Understanding the structure-activity relationship (SAR) of 3-Methoxy-5-methyl-2-nitrophenol is critical for both its biological application and chemical formulation. The presence of the C5-methyl group significantly alters its lipophilicity compared to standard 5-nitroguaiacol, while the C3-methoxy group tunes the electron density of the aromatic ring.

    Table 1: Physicochemical Properties & Formulation Implications
    PropertyValue / CharacteristicFormulation & Biological Implication
    Molecular Weight 183.16 g/mol Favorable for foliar uptake (Dalton rule < 500 Da).
    LogP (Predicted) ~2.1 - 2.5Optimal lipophilicity for cuticular wax penetration while maintaining aqueous mobility in the apoplast.
    pKa (Phenolic OH) ~7.0 - 7.5Easily neutralized by mild bases (NaOH/KOH) to form highly water-soluble phenolate salts for SL formulations.
    Reactivity (SNAr) HighThe phenolate acts as a strong nucleophile for coupling with aryl halides to synthesize diphenyl ether herbicides.

    Application I: Advanced Biostimulant Formulation (Soluble Liquid - SL)

    Causality & Biological Logic

    Compound sodium nitrophenolate (CSN) is a well-established broad-spectrum PGR known to rapidly penetrate plant tissues, promote cytoplasmic streaming, and significantly enhance photosynthetic efficiency (Fv/Fm) and biomass accumulation[1],[2].

    By converting 3-Methoxy-5-methyl-2-nitrophenol into its sodium salt, we create a highly lipophilic CSN analog. The added C5-methyl group increases the partition coefficient, driving faster diffusion through the hydrophobic leaf cuticle. Once inside the cell, the nitrophenolate modulates the auxin/cytokinin balance and enhances carbon fixation[2].

    G A 3-Methoxy-5-methyl-2-nitrophenolate (Foliar Application) B Enhanced Cuticular Penetration (Due to C5-Methyl Lipophilicity) A->B Absorption C Cytoplasmic Streaming Activation B->C Cellular Entry D Modulation of Endogenous Hormones (Auxin/Cytokinin Balance) C->D Signal Transduction E Increased Photosynthetic Efficiency (Elevated Fv/Fm) C->E Chloroplast Activation F Accelerated Biomass Accumulation & Stress Tolerance D->F E->F

    Cellular signaling and physiological response pathway of nitrophenolate biostimulants.

    Protocol: Preparation of a 2.0% Soluble Liquid (SL) Formulation

    This protocol details the conversion of the free phenol into a stable, water-soluble sodium salt formulation.

    Materials:

    • 3-Methoxy-5-methyl-2-nitrophenol (Technical Grade): 20 g

    • Sodium Hydroxide (NaOH, 20% w/w aqueous solution): ~25 g

    • Alkyl Polyglycoside (APG 0810, wetting agent): 50 g

    • Deionized Water: Q.S. to 1000 g

    Step-by-Step Methodology:

    • Dispersion: Add 800 g of deionized water to a mixing vessel equipped with a high-shear impeller. Gradually add 20 g of 3-Methoxy-5-methyl-2-nitrophenol. Note: The free phenol will remain largely insoluble at this stage.

    • Neutralization (Salt Formation): Slowly titrate the 20% NaOH solution into the vortex. The suspension will transition from a cloudy dispersion to a deep, clear red/orange solution as the water-soluble sodium phenolate is formed.

    • Surfactant Addition: Stir in 50 g of APG 0810 to reduce the dynamic surface tension of the final spray dilution, ensuring maximum leaf coverage.

    • Self-Validating pH Adjustment: Monitor the pH continuously. Add NaOH until the pH stabilizes strictly between 8.5 and 9.5 .

      • Validation Rationale: If the pH drops below 8.0, the equilibrium shifts back toward the un-ionized phenol, which will precipitate out of solution. A perfectly clear solution at pH 9.0 validates complete conversion and physical stability.

    • Volume Make-up: Add deionized water to reach a final weight of 1000 g.

    Application II: Synthetic Intermediate for PPO-Inhibiting Herbicides

    Causality & Chemical Logic

    Protoporphyrinogen oxidase (PPO) inhibitors, such as oxyfluorfen and flumioxazin, are highly effective herbicides that cause rapid accumulation of reactive oxygen species (ROS), leading to weed cell membrane destruction[3]. The core pharmacophore of many PPO inhibitors is a diphenyl ether linkage[4].

    3-Methoxy-5-methyl-2-nitrophenol is an ideal precursor for novel PPO inhibitors. The phenolic hydroxyl group undergoes Nucleophilic Aromatic Substitution (SNAr) with an activated aryl halide (e.g., 2-chloro-4-(trifluoromethyl)benzonitrile). Following ether formation, the ortho-nitro group can be catalytically reduced to an aniline, providing a synthetic handle to install a fast-degrading tetrahydrophthalimide or triazolinone ring, which significantly enhances herbicidal activity and crop selectivity[4],[3].

    Protocol: Formulation of the Synthesized AI into a Suspension Concentrate (SC)

    Once the novel diphenyl ether active ingredient (AI) is synthesized from the nitrophenol precursor, it must be formulated. Because diphenyl ethers are highly hydrophobic and solid at room temperature, a Suspension Concentrate (SC) is the optimal delivery system.

    Materials:

    • Synthesized Diphenyl Ether AI: 400 g

    • Polycarboxylate Dispersant (e.g., Geropon T/36): 30 g

    • Sodium Lignosulfonate: 20 g

    • Propylene Glycol (Antifreeze): 50 g

    • Xanthan Gum (2% stock solution): 100 g

    • 1,2-Benzisothiazolin-3-one (Biocide): 2 g

    • Deionized Water: Q.S. to 1000 g

    Step-by-Step Methodology:

    • Pre-Mixing: In a high-shear mixer, combine water, propylene glycol, polycarboxylate, and lignosulfonate. Slowly add the 400 g of solid AI. Mix at 3000 RPM for 30 minutes to ensure complete wetting of the hydrophobic AI crystals.

    • Wet Bead Milling: Transfer the slurry to a horizontal bead mill charged with 1.0 mm yttria-stabilized zirconia beads. Mill at a tip speed of 10 m/s.

      • Causality: High-shear mixing cannot break primary crystal bonds. Mechanical impaction via bead milling is required to increase the specific surface area of the AI, maximizing its biological availability upon spraying.

    • Self-Validating QA/QC (Particle Size Analysis): Sample the mill base every 15 minutes and analyze via laser diffraction. The milling process is validated and complete only when the particle size distribution reaches D90 < 5.0 µm .

    • Rheology Modification: Transfer the milled base to a low-shear blender. Add the Xanthan gum stock and biocide.

      • Causality: Xanthan gum establishes a pseudoplastic (shear-thinning) rheological network. At rest, high viscosity prevents the dense AI particles from settling. Under the shear of a spray nozzle, viscosity drops, allowing for atomization.

    • Accelerated Stability Validation: Store a sample at 54°C for 14 days. If the D90 increases significantly, Ostwald ripening is occurring, indicating that the dispersant ratio must be adjusted.

    G A Synthesized AI (Diphenyl Ether Derivative) B Pre-Mixing (AI + Dispersants + Water) A->B C Wet Bead Milling (Zirconia Beads) B->C D QA/QC Check: Particle Size (D90 < 5 µm)? C->D D->C No (Re-mill) E Rheology Modification (Xanthan Gum + Biocide) D->E Yes F Final Suspension Concentrate (SC) E->F

    Workflow and self-validating QA/QC loop for Suspension Concentrate (SC) formulation.

    References

    • The mechanism and functional characteristics of sodium nitrophenolate. Plant Growth Hormones. Available at: [Link]

    • Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry. Available at:[Link]

    • Herbicidal activity and molecular docking study of novel PPO inhibitors. Weed Science. Available at:[Link]

    • Compound Sodium Nitrophenolate (CSN) Improves Photo-Synthesis and Forage Quality in Hemarthria compressa. MDPI. Available at:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of 3-Methoxy-5-methyl-2-nitrophenol

    This guide serves as a dedicated technical resource for researchers, chemists, and process development scientists engaged in the synthesis of 3-Methoxy-5-methyl-2-nitrophenol. As a Senior Application Scientist, my object...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide serves as a dedicated technical resource for researchers, chemists, and process development scientists engaged in the synthesis of 3-Methoxy-5-methyl-2-nitrophenol. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this challenging electrophilic aromatic substitution reaction effectively.

    Section 1: Understanding the Synthetic Challenge

    The synthesis of 3-Methoxy-5-methyl-2-nitrophenol typically involves the direct nitration of its precursor, 3-Methoxy-5-methylphenol. The core challenge lies in controlling the regioselectivity and minimizing side reactions. The starting material possesses three activating groups on the aromatic ring: a strongly activating hydroxyl group (-OH), a strongly activating methoxy group (-OCH3), and a weakly activating methyl group (-CH3).

    The interplay of their directing effects makes several positions susceptible to nitration. The hydroxyl group is a powerful ortho, para-director, as are the methoxy and methyl groups. This creates a competitive environment for the incoming electrophile (the nitronium ion, NO₂⁺).

    G cluster_main Directing Effects on 3-Methoxy-5-methylphenol mol Activation Highly Activated Positions OH_label -OH (Strong o,p-director) OCH3_label -OCH3 (Strong o,p-director) CH3_label -CH3 (Weak o,p-director) caption Directing effects on the precursor ring.

    Caption: Directing effects on the precursor ring.

    As illustrated, positions 2, 4, and 6 are all electronically activated. The desired product requires nitration at the C2 position, which is sterically hindered by the adjacent hydroxyl and methoxy groups. This inherent structural and electronic complexity is the primary source of issues such as low yield, isomer formation, and byproduct generation.

    Section 2: Troubleshooting Guide & FAQs

    This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

    Q1: My overall yield is consistently low, and I'm observing a dark, tarry substance in the reaction flask. What's happening?

    A1: This is the most frequent issue and points directly to oxidation of the phenol ring . Phenols are highly electron-rich and thus susceptible to oxidation by nitric acid, especially under concentrated or high-temperature conditions.[1][2][3] This leads to the formation of complex, high-molecular-weight byproducts and quinones, which present as intractable tars.[1]

    Solutions:

    • Strict Temperature Control: The reaction is highly exothermic. You must maintain a low temperature, typically between -5 °C and 5 °C, using an ice-salt bath.[4] A rapid temperature increase is a clear indicator that the reaction is proceeding too quickly and oxidation is likely occurring.[4]

    • Use Dilute Nitric Acid: Avoid concentrated nitric acid. Using dilute nitric acid (e.g., 20-30%) significantly reduces the oxidizing potential of the medium and favors mono-nitration.[2]

    • Slow, Stepwise Addition: The nitrating agent should be added dropwise to the solution of the phenol with vigorous stirring. This ensures localized heat can dissipate effectively, preventing thermal runaway.[2]

    • Consider Milder Nitrating Agents: If tarring persists, switch to a milder nitrating system. Generating nitrous acid in situ from sodium nitrite (NaNO₂) in an acidic medium, followed by an oxidation step, can be a much gentler alternative to direct nitration with nitric acid.[1][5]

    Q2: My final product is a mixture of isomers. How can I improve the regioselectivity to favor the 2-nitro product?

    A2: Achieving high regioselectivity is the principal challenge. The formation of 4-nitro and 6-nitro isomers is common due to the directing effects previously discussed.

    Solutions:

    • Solvent Screening: The polarity of the solvent can influence the ortho:para ratio.[2] Experiment with non-polar solvents like carbon tetrachloride or more polar aprotic solvents like acetic acid to find an optimal medium for your specific substrate.

    • Leverage Steric Hindrance: While the C2 position is sterically hindered, this can sometimes be used to an advantage with carefully chosen reagents. However, more often, the less hindered C4 and C6 positions are favored.

    • Protecting Group Strategy: For maximum control, a multi-step approach involving a protecting group on the hydroxyl function is highly effective. Converting the phenol to a phosphate or carbonate ester temporarily reduces the ring's activation and can alter the directing effect, often favoring substitution at a specific position.[6] The protecting group is then removed via hydrolysis.

    • Alternative Reagents for Ortho-Selectivity: Certain reagent systems are known to favor ortho-nitration. For example, cerium (IV) ammonium nitrate (CAN) has been shown to be regioselective for ortho-nitration of certain phenols.[7] While results can vary by substrate, exploring such reagents is a valid optimization strategy.

    Q3: I'm observing significant amounts of dinitro or trinitro byproducts. How can I prevent over-nitration?

    A3: Polysubstitution occurs when the reaction conditions are too harsh for the highly activated phenolic ring.[1]

    Solutions:

    • Stoichiometry is Key: Use a molar ratio of the nitrating agent to the substrate that is close to 1:1.[4] A significant excess of the nitrating agent will inevitably lead to multiple nitrations.

    • Reduce Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). As soon as the starting material is consumed and the desired mono-nitro product is dominant, the reaction should be quenched by pouring it onto ice.[4]

    • Milder Conditions: This issue reinforces the need for dilute nitric acid and low temperatures, as discussed in Q1. Harsh conditions (e.g., mixed acid like H₂SO₄/HNO₃) are generally unsuitable for this substrate unless a protecting group strategy is employed.[2][6]

    Q4: How can I effectively purify the final product from the isomeric mixture and byproducts?

    A4: Purification requires separating compounds with very similar polarities.

    • Column Chromatography: This is the most effective method. A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., starting with hexane and gradually adding ethyl acetate) is typically used. The ortho-nitrophenol isomer is generally less polar than the para and meta isomers due to intramolecular hydrogen bonding, and will therefore elute first.[8]

    • Recrystallization: If one isomer is produced in significant excess and is a solid, recrystallization from a suitable solvent system can be an effective purification method. This requires careful solvent screening.

    Section 3: Optimized Experimental Protocols

    Protocol A: Controlled Direct Nitration of 3-Methoxy-5-methylphenol

    This protocol prioritizes control over the reaction to minimize byproduct formation.

    • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-Methoxy-5-methylphenol (1.0 molar equivalent) in glacial acetic acid.

    • Cooling: Place the flask in an ice-salt bath and cool the solution to between -5 °C and 0 °C with vigorous stirring.

    • Nitrating Agent Addition: Prepare a solution of dilute nitric acid (1.05 molar equivalents in water or acetic acid). Add this solution dropwise via the dropping funnel to the cooled phenol solution over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5 °C. [4]

    • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. Monitor the consumption of the starting material by TLC.

    • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.

    • Workup: Filter the solid product and wash thoroughly with cold water. Dry the crude product under vacuum.

    • Purification: Purify the crude solid via column chromatography as described in Q4.

    Protocol B: Purification via Column Chromatography

    • Column Packing: Prepare a silica gel column using a slurry method with a non-polar solvent (e.g., hexane).

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.

    • Elution: Begin eluting with pure hexane or a hexane-rich mixture (e.g., 95:5 Hexane:Ethyl Acetate). The less polar 2-nitro isomer will elute first.

    • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute the more polar 4- and 6-nitro isomers and other byproducts.

    • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure desired product.

    Section 4: Data Summary

    The choice of nitrating agent has a profound impact on yield and selectivity. The following table summarizes common agents used for phenol nitration.

    Nitrating Agent SystemTypical ConditionsAdvantagesPotential Issues & Considerations
    Dilute HNO₃ 0-10 °C, Acetic AcidSimple, readily available.[2]Risk of oxidation and over-nitration if not controlled.[3]
    Mixed Acid (H₂SO₄/HNO₃) -10 to 0 °CPowerful, fast reaction.Very harsh, high risk of over-nitration and tarring for activated phenols.[1][9]
    NaNO₂ / Acid Room TempMilder conditions, avoids strong nitric acid.[1]Two-step process (nitrosation then oxidation), may require optimization.
    Metal Nitrates (e.g., Fe(NO₃)₃) Room Temp, on SilicaHeterogeneous, milder, often good yields.[10]May require specific catalyst preparation.
    Phase-Transfer Catalyst Room Temp, BiphasicAllows use of very dilute HNO₃, high selectivity.[3]Requires catalyst, may have workup considerations.

    Section 5: Workflow & Logic Diagrams

    A systematic approach is essential for troubleshooting. The following workflow can guide your optimization efforts.

    G start Start: Synthesis of 3-Methoxy-5-methyl-2-nitrophenol check_yield Analyze Crude Product: Low Yield or Tar Formation? start->check_yield check_purity Analyze Product Purity: Mixture of Isomers? check_yield->check_purity No (Yield is Good) sol_temp 1. Lower Temperature (-5 to 0°C) 2. Add Nitrating Agent Slower 3. Use Dilute HNO3 check_yield->sol_temp Yes sol_conditions 1. Adjust Solvent Polarity 2. Ensure 1:1 Stoichiometry 3. Monitor with TLC & Quench check_purity->sol_conditions Yes success Optimized Yield & Purity check_purity->success No (Product is Pure) sol_temp->check_purity sol_milder Switch to Milder Reagent: - NaNO2 / Acid - Metal Nitrate on Silica sol_temp->sol_milder If problem persists sol_milder->check_purity sol_protect Advanced Strategy: - Protect -OH group - Nitrate - Deprotect sol_conditions->sol_protect For Maximum Selectivity sol_conditions->success sol_protect->success

    Caption: A logical workflow for troubleshooting common synthesis issues.

    References

    • BenchChem Technical Support Team. (2025). Side reactions in the nitration of phenols and their prevention. Benchchem. 1

    • BenchChem. (2025). Troubleshooting byproduct formation in nitration of m-cresol. Benchchem. 4

    • Ebisawa, K., et al. (1977). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Agricultural and Biological Chemistry. 6

    • ResearchGate. (n.d.). Some reported examples of the nitration of m-cresol under various conditions. ResearchGate. 10

    • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in the Nitration of Substituted Phenols. Benchchem. 2

    • Choudary, B. M., et al. (2002). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development, ACS Publications. Link

    • BenchChem. (2025). A Comprehensive Technical Guide to 5-Methyl-2-nitrophenol. Benchchem. 11

    • Dow Chemical Co. (1975). Process for the preparation of 4-nitro-m-cresol. Google Patents. Link

    • Filo. (2025). In the following reaction, the final product (P) is. Filo. 12

    • Baghernejad, B., et al. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark. Link

    • Pravin, M. D., et al. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkat USA. Link

    • University of Minnesota. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. University of Minnesota Digital Conservancy. 13

    • UKEssays. (2017). Synthesis and Purification of Nitrophenols. UKEssays.com. Link

    Sources

    Optimization

    Technical Support Center: Addressing Solubility Challenges of 3-Methoxy-5-methyl-2-nitrophenol

    Welcome to the technical support guide for 3-Methoxy-5-methyl-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this comp...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for 3-Methoxy-5-methyl-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges in your experiments.

    Introduction: Navigating the Solubility Maze

    3-Methoxy-5-methyl-2-nitrophenol, like many organic molecules with aromatic and nitro functional groups, presents a significant challenge in achieving adequate aqueous solubility for biological assays and other applications. Its molecular structure, characterized by a largely nonpolar aromatic ring, a methoxy group, and a methyl group, contributes to its hydrophobic nature. While the phenolic hydroxyl and nitro groups offer some potential for hydrogen bonding, the overall character of the molecule leans towards poor water solubility.

    This guide will walk you through a logical, step-by-step approach to systematically address and overcome the solubility limitations of 3-Methoxy-5-methyl-2-nitrophenol. We will explore the fundamental principles of solubility and provide practical, field-proven techniques to enhance the dissolution of this compound in your experimental systems.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary factors contributing to the poor aqueous solubility of 3-Methoxy-5-methyl-2-nitrophenol?

    The limited water solubility of 3-Methoxy-5-methyl-2-nitrophenol is a result of its molecular structure. The benzene ring, methoxy group (-OCH3), and methyl group (-CH3) are all nonpolar and hydrophobic. While the phenolic hydroxyl group (-OH) and the nitro group (-NO2) are polar and capable of hydrogen bonding with water, their contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule. This leads to a molecule that is more "oil-like" than "water-like," resulting in poor solubility in aqueous solutions.

    Q2: I'm starting a new experiment. What is the first and most straightforward method I should try to dissolve 3-Methoxy-5-methyl-2-nitrophenol in an aqueous buffer?

    The most direct approach is to leverage the acidic nature of the phenolic hydroxyl group through pH adjustment.[1][2][] By increasing the pH of your aqueous buffer to a value above the pKa of the phenol, you can deprotonate the hydroxyl group, forming a phenolate anion. This negatively charged species is significantly more polar than the neutral molecule, which dramatically increases its solubility in water.

    A good starting point is to prepare a concentrated stock solution in a mildly basic solution (e.g., pH 8-9) and then dilute it into your final assay buffer. However, be mindful that the final pH of your experiment must be compatible with your biological system. Also, the stability of the compound at high pH should be considered, as some phenolic compounds can degrade under alkaline conditions.[4]

    Q3: Adjusting the pH helped, but my compound still isn't soluble enough for my required concentration. What are my next options?

    If pH adjustment alone is insufficient, the next logical step is to introduce a water-miscible organic co-solvent into your aqueous buffer.[5][6][7] Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for hydrophobic molecules like 3-Methoxy-5-methyl-2-nitrophenol to dissolve.[][7]

    Commonly used co-solvents in biological research include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[][5][8] It's crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations can be toxic to cells or interfere with your assay.[8]

    Q4: My cell-based assay is very sensitive, and I need to avoid or minimize the use of organic co-solvents. What are some alternative solubilization strategies?

    For sensitive biological systems where organic co-solvents are not ideal, you can explore the use of surfactants or cyclodextrins.[9][10][11]

    • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[12][13][14] The hydrophobic core of these micelles can encapsulate poorly soluble compounds like 3-Methoxy-5-methyl-2-nitrophenol, effectively dispersing them in the aqueous phase.[12][14] Non-ionic surfactants such as Tween® 80 and Polysorbate 20 are generally well-tolerated in cell culture.[15][16]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][17][18] They can form inclusion complexes with hydrophobic molecules, where the guest molecule (3-Methoxy-5-methyl-2-nitrophenol) is encapsulated within the cyclodextrin's cavity, thereby increasing its apparent water solubility.[10][11][17][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[18]

    Troubleshooting Guide

    ProblemPossible Cause(s)Recommended Solution(s)
    Compound precipitates out of solution upon dilution of the stock. The final concentration in the aqueous buffer exceeds the compound's solubility limit. The percentage of co-solvent in the final solution is too low.Decrease the final concentration of the compound. Increase the percentage of co-solvent in the final buffer (if tolerated by the assay). Consider using a different solubilization method (e.g., surfactants, cyclodextrins).
    The prepared solution is cloudy or contains visible particles. Incomplete dissolution of the compound. The compound has a very low intrinsic solubility.Increase sonication time or vortexing intensity. Gently warm the solution (if the compound is heat-stable). Filter the solution through a 0.22 µm filter to remove undissolved particles. Re-evaluate the solubilization method.
    I'm observing unexpected biological effects or high background in my assay. The co-solvent or solubilizing agent is interfering with the assay. The pH of the final solution is outside the optimal range for the assay.Run a vehicle control (buffer with the solubilizing agent but without the compound) to assess background effects.[20] Reduce the concentration of the co-solvent or solubilizing agent. Ensure the final pH of the solution is adjusted to the requirements of your experimental system.
    The solubility of my compound seems to vary between experiments. Inconsistent preparation of stock solutions. Temperature fluctuations affecting solubility. Degradation of the compound in the stock solution over time.Prepare fresh stock solutions for each experiment.[20] Store stock solutions at the recommended temperature and protect from light if necessary. Use a standardized and well-documented protocol for solution preparation.

    Experimental Protocols

    Protocol 1: Preparation of a Stock Solution using pH Adjustment and a Co-solvent

    This protocol describes the preparation of a 10 mM stock solution of 3-Methoxy-5-methyl-2-nitrophenol (Molecular Weight: 183.16 g/mol ) in DMSO followed by dilution into a basic buffer.

    Materials:

    • 3-Methoxy-5-methyl-2-nitrophenol powder

    • Dimethyl sulfoxide (DMSO), sterile, injectable grade

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • 1 M NaOH solution

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    Procedure:

    • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 1.8316 mg of 3-Methoxy-5-methyl-2-nitrophenol.

    • Initial Dissolution in DMSO:

      • Weigh out the calculated amount of the compound into a sterile microcentrifuge tube.

      • Add 100 µL of DMSO to the tube.

      • Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid in dissolution.[21]

    • Preparation of Basic Buffer:

      • In a separate sterile tube, take 900 µL of sterile PBS (pH 7.4).

      • Add a small amount of 1 M NaOH to adjust the pH to approximately 8.5. Monitor the pH using a calibrated pH meter.

    • Dilution into Basic Buffer:

      • Slowly add the 100 µL of the DMSO stock solution to the 900 µL of basic PBS while vortexing to create a 1 mM stock solution in 10% DMSO.

    • Final Observation: The final solution should be clear and free of any precipitate. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of DMSO or further increasing the pH (assay permitting).

    • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

    Protocol 2: General Method for Determining Aqueous Solubility (Shake-Flask Method)

    This protocol provides a basic framework for determining the equilibrium solubility of 3-Methoxy-5-methyl-2-nitrophenol in a specific aqueous buffer.[22][23]

    Materials:

    • 3-Methoxy-5-methyl-2-nitrophenol powder

    • Aqueous buffer of interest (e.g., PBS, pH 7.4)

    • Glass vials with screw caps

    • Orbital shaker or rotator

    • Centrifuge

    • Syringe filters (0.22 µm)

    • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

    Procedure:

    • Prepare a Saturated Solution:

      • Add an excess amount of 3-Methoxy-5-methyl-2-nitrophenol powder to a glass vial containing a known volume of the aqueous buffer (e.g., 5 mg in 1 mL). The goal is to have undissolved solid remaining.

    • Equilibration:

      • Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

      • Allow the mixture to equilibrate for 24-48 hours. This ensures that the maximum amount of compound has dissolved.

    • Phase Separation:

      • After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

      • Alternatively, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Sample Collection and Filtration:

      • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

      • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is crucial to avoid overestimation of solubility.[24]

    • Quantification:

      • Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

      • Analyze the concentration of 3-Methoxy-5-methyl-2-nitrophenol in the diluted sample using a validated analytical method.

    • Calculation:

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility of the compound under the tested conditions.

    Data Presentation

    Table 1: Common Co-solvents for Enhancing Solubility

    Co-solventPropertiesTypical Starting ConcentrationConsiderations
    Dimethyl Sulfoxide (DMSO) Aprotic, highly polar0.1 - 5% (v/v)Can have biological effects at higher concentrations. Ensure final concentration is below 0.5% for most cell-based assays.[8]
    Ethanol Protic, polar1 - 10% (v/v)Generally well-tolerated by many cell lines at low concentrations. Can cause protein precipitation at higher concentrations.
    Polyethylene Glycol 300/400 (PEG 300/400) Non-ionic, water-miscible polymer5 - 20% (v/v)Low toxicity, commonly used in pharmaceutical formulations. Can increase the viscosity of the solution.
    Propylene Glycol Dihydroxy alcohol1 - 10% (v/v)Generally recognized as safe (GRAS). Less volatile than ethanol.

    Table 2: Alternative Solubilizing Agents

    AgentMechanism of ActionTypical Starting ConcentrationConsiderations
    Tween® 80 (Polysorbate 80) Non-ionic surfactant, forms micelles0.01 - 0.5% (v/v)Widely used and generally considered safe for in vitro and in vivo studies. Can interfere with some assays.
    Hydroxypropyl-β-cyclodextrin (HP-β-CD) Forms inclusion complexes1 - 10% (w/v)High water solubility and low toxicity. Can sometimes extract cholesterol from cell membranes at high concentrations.

    Visualizing the Workflow

    A systematic approach is key to successfully solubilizing a challenging compound. The following workflow diagram illustrates the decision-making process.

    Solubility_Workflow start Start: Poorly Soluble 3-Methoxy-5-methyl-2-nitrophenol ph_adjust Step 1: pH Adjustment (Increase pH > pKa) start->ph_adjust solubility_check1 Is Solubility Sufficient? ph_adjust->solubility_check1 co_solvent Step 2: Add Co-solvent (e.g., DMSO, Ethanol) solubility_check1->co_solvent No end_success End: Soluble Formulation Achieved solubility_check1->end_success Yes solubility_check2 Is Solubility Sufficient? co_solvent->solubility_check2 alternatives Step 3: Alternative Methods (Surfactants or Cyclodextrins) solubility_check2->alternatives No solubility_check2->end_success Yes solubility_check3 Is Solubility Sufficient? alternatives->solubility_check3 optimize Optimize Formulation (Concentrations & Ratios) solubility_check3->optimize Yes end_fail End: Re-evaluate Compound or Assay Conditions solubility_check3->end_fail No optimize->end_success

    Caption: A stepwise decision-making workflow for solubilizing 3-Methoxy-5-methyl-2-nitrophenol.

    The following diagram illustrates the effect of pH on the ionization and solubility of a phenolic compound.

    Phenol_Equilibrium cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) Protonated R-OH (Less Soluble) Deprotonated R-O⁻ + H⁺ (More Soluble) Protonated->Deprotonated Increase pH Deprotonated->Protonated Decrease pH

    Caption: Chemical equilibrium of a phenol in acidic versus basic conditions, impacting its solubility.

    References

    • Vertex AI Search. (n.d.).
    • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
    • PMC. (n.d.).
    • PMC - NIH. (n.d.).
    • Wikipedia. (n.d.). Cosolvent.
    • EMA. (2017, October 9). Cyclodextrins used as excipients.
    • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
    • A tutorial review. (n.d.). Determining the water solubility of difficult-to-test substances.
    • MDPI. (2025, July 20).
    • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
    • ResearchGate. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution?
    • ATSDR. (n.d.). Toxicological Profile for Nitrophenols.
    • Brieflands. (2021, May 31).
    • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
    • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
    • Chemistry Stack Exchange. (2014, June 13). Solubility of p-nitrophenol in various substances?
    • Wikipedia. (n.d.). 4-Nitrophenol.
    • Blog. (2025, December 15).
    • Allen. (n.d.). The solubility ofo-nitrophenol and p-nitrophenol is 0.2 g and 1.7 g/100 g of H_2O respectively Explain the difference.
    • NCBI Bookshelf. (n.d.). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols.
    • PMC - NIH. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
    • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
    • ACS Publications. (2018, October 23). Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media | Molecular Pharmaceutics.
    • Quora. (2021, November 8).
    • YouTube. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
    • BOC Sciences. (n.d.).
    • AAPS PharmSciTech. (2006, January 13).
    • PMC. (n.d.).
    • ProQuest. (2022, June 15). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract.
    • IVES Conference Series. (2020, June 11). The fundamental role of pH in the anthocyanins chemical behavior and in their extractability during winemaking.
    • MCE. (n.d.). Compound Handling Instructions.
    • PubChem - NIH. (n.d.). 3-Methoxy-2-nitrophenol | C7H7NO4 | CID 15654643.
    • Reddit. (2022, January 6).
    • ACS Publications. (2000, May 20). Effect of pH on the Stability of Plant Phenolic Compounds | Journal of Agricultural and Food Chemistry.
    • Pharmaceutical Technology. (2026, March 20). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
    • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
    • PMC. (2020, August 1). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract.
    • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
    • Emulate. (2019, March 4).
    • NextSDS. (n.d.).
    • EvitaChem. (n.d.). Buy 5-Methoxy-4-methyl-2-nitrophenol (EVT-14130695).
    • Cheméo. (n.d.). Chemical Properties of 5-Methyl-2-nitrophenol (CAS 700-38-9).
    • NIST WebBook. (n.d.). 5-Methyl-2-nitrophenol.
    • ChemScene. (n.d.). 704-14-3 | 5-Methoxy-2-nitrophenol.
    • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

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    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Reactivity of 3-Methoxy-5-methyl-2-nitrophenol and 2-methoxy-4-methyl-6-nitrophenol

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design. Thi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design. This guide offers an in-depth comparison of the chemical reactivity of two isomeric nitrophenols: 3-Methoxy-5-methyl-2-nitrophenol and 2-methoxy-4-methyl-6-nitrophenol. As a Senior Application Scientist, my objective is to provide a comprehensive analysis rooted in fundamental principles of organic chemistry, supported by proposed experimental validations, to empower researchers in their synthetic endeavors.

    Structural and Electronic Landscape

    The reactivity of a substituted phenol is dictated by the interplay of electronic and steric effects imparted by its substituents.[1] The key functional groups in our compounds of interest are the hydroxyl (-OH), nitro (-NO₂), methoxy (-OCH₃), and methyl (-CH₃) groups.

    3-Methoxy-5-methyl-2-nitrophenol (Isomer A) and 2-methoxy-4-methyl-6-nitrophenol (Isomer B) , while possessing the same molecular formula, exhibit distinct arrangements of these substituents on the phenol ring, leading to significant differences in their chemical behavior.

    Caption: Chemical structures of the two isomers under comparison.

    The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[2][3] Conversely, the nitro group is a strongly deactivating, meta-directing group because of its powerful electron-withdrawing nature.[4] The methoxy group is also activating and ortho, para-directing, while the methyl group is a weakly activating, ortho, para-director.

    Comparative Analysis of Acidity (pKa)

    The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.[5] Electron-withdrawing groups increase acidity by delocalizing the negative charge of the phenoxide ion, while electron-donating groups decrease acidity.[6]

    Prediction:

    • Isomer A (3-Methoxy-5-methyl-2-nitrophenol): The nitro group at the ortho position to the hydroxyl group can participate in intramolecular hydrogen bonding. This interaction stabilizes the acidic proton, making it more difficult to remove and thus decreasing acidity (higher pKa) compared to a similar isomer without this hydrogen bond.[5] The methoxy and methyl groups, being electron-donating, will also contribute to decreasing the acidity.

    • Isomer B (2-methoxy-4-methyl-6-nitrophenol): The nitro group is also ortho to the hydroxyl group, suggesting the presence of intramolecular hydrogen bonding. However, the methoxy group is also in an ortho position. This close proximity of three substituents could lead to steric hindrance, potentially weakening the intramolecular hydrogen bond compared to Isomer A. The methyl group is at the para position.

    Overall, both isomers are expected to be more acidic than phenol (pKa ≈ 10) due to the presence of the electron-withdrawing nitro group. [5] However, the subtle interplay of intramolecular hydrogen bonding and steric effects will determine their relative acidities. It is hypothesized that Isomer A will be slightly less acidic (higher pKa) than Isomer B due to a potentially stronger and less sterically hindered intramolecular hydrogen bond.

    Proposed Experimental Validation: Spectrophotometric pKa Determination

    The pKa of each isomer can be accurately determined using UV-Vis spectrophotometry by monitoring the change in absorbance at a specific wavelength as a function of pH.[7][8]

    Protocol:

    • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 2 to 10.

    • Sample Preparation: Prepare stock solutions of each isomer in a suitable solvent (e.g., ethanol or methanol).

    • Spectrophotometric Measurement: For each isomer, add a small aliquot of the stock solution to each buffer solution in a quartz cuvette. Record the UV-Vis spectrum for each pH.

    • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the phenoxide ion. Plot absorbance at λmax versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[5]

    Reactivity in Electrophilic Aromatic Substitution

    In electrophilic aromatic substitution, the existing substituents direct the incoming electrophile to specific positions on the ring and influence the overall reaction rate.[3]

    Prediction:

    • Isomer A (3-Methoxy-5-methyl-2-nitrophenol): The hydroxyl group is the most powerful activating group, directing incoming electrophiles to positions 4 and 6. The methoxy group at position 3 also directs to positions 4 and 6 (relative to itself, which are positions 2 and 4 on the ring). The methyl group at position 5 directs to positions 4 and 6. The nitro group at position 2 deactivates the ring and directs meta to itself (positions 4 and 6). Therefore, all activating groups strongly favor substitution at positions 4 and 6 . Position 4 is sterically less hindered than position 6, which is flanked by the methyl and hydroxyl groups.

    • Isomer B (2-methoxy-4-methyl-6-nitrophenol): The hydroxyl group directs to positions 3 and 5. The methoxy group at position 2 also directs to positions 3 and 5 (relative to itself, which are positions 1 and 3 on the ring). The methyl group at position 4 directs to positions 3 and 5. The nitro group at position 6 directs meta to itself (positions 2 and 4). Thus, the primary sites for electrophilic attack are positions 3 and 5 .

    Overall, Isomer A is expected to be more reactive towards electrophilic substitution than Isomer B. This is because in Isomer A, the directing effects of the powerful activating hydroxyl group and the other activating groups (methoxy and methyl) are reinforced, leading to a more electron-rich aromatic ring at the sites of substitution. In Isomer B, the directing effects are somewhat more distributed.

    EAS_Reactivity cluster_A Isomer A: 3-Methoxy-5-methyl-2-nitrophenol cluster_B Isomer B: 2-methoxy-4-methyl-6-nitrophenol A_struct Structure A A_reactivity Predicted Reactivity: Higher Favored Positions: 4 and 6 A_struct->A_reactivity Dominant directing effects of -OH, -OCH3, and -CH3 Comparison Isomer A is likely more susceptible to electrophilic attack due to synergistic activation at key positions. A_reactivity->Comparison B_struct Structure B B_reactivity Predicted Reactivity: Lower Favored Positions: 3 and 5 B_struct->B_reactivity Distributed directing effects B_reactivity->Comparison

    Caption: Predicted reactivity in electrophilic aromatic substitution.

    Proposed Experimental Validation: Competitive Nitration

    A competitive nitration experiment can be performed to directly compare the relative reactivity of the two isomers.

    Protocol:

    • Reaction Setup: In a flask, dissolve equimolar amounts of both Isomer A and Isomer B in a suitable solvent (e.g., acetic acid).

    • Nitration: Slowly add a sub-stoichiometric amount of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature.

    • Quenching and Extraction: After a set time, quench the reaction with water and extract the organic products.

    • Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the nitrated products of each isomer. The isomer that forms a greater amount of product is the more reactive one.

    Reactivity in Reduction of the Nitro Group

    The reduction of the nitro group to an amino group is a common and important transformation. The rate of this reaction can be influenced by the electronic environment and steric hindrance around the nitro group.[9]

    Prediction:

    • Isomer A (3-Methoxy-5-methyl-2-nitrophenol): The nitro group is flanked by the hydroxyl and methoxy groups. The intramolecular hydrogen bond between the hydroxyl and nitro groups can decrease the rate of reduction.[10][11]

    • Isomer B (2-methoxy-4-methyl-6-nitrophenol): The nitro group is also adjacent to the hydroxyl group, allowing for intramolecular hydrogen bonding. However, the presence of the methoxy group at the other ortho position might introduce steric hindrance that could affect the approach of the reducing agent to the nitro group.

    It is hypothesized that Isomer A will undergo reduction of the nitro group at a slightly faster rate than Isomer B. While both isomers can form an intramolecular hydrogen bond, the steric crowding around the nitro group in Isomer B might be a more significant retarding factor.

    Proposed Experimental Validation: Catalytic Hydrogenation

    The relative rates of reduction can be compared by monitoring the progress of catalytic hydrogenation.

    Protocol:

    • Reaction Setup: In separate, identical pressure reactors, dissolve a known amount of each isomer in a suitable solvent (e.g., ethanol). Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

    • Hydrogenation: Pressurize the reactors with hydrogen gas to the same pressure and maintain a constant temperature.

    • Monitoring: Monitor the reaction progress over time by taking aliquots and analyzing them by HPLC or by monitoring hydrogen uptake.

    • Data Analysis: Plot the disappearance of the starting material or the appearance of the amino product as a function of time to determine the initial reaction rate for each isomer.

    Summary of Predicted Reactivity

    Property3-Methoxy-5-methyl-2-nitrophenol (Isomer A)2-methoxy-4-methyl-6-nitrophenol (Isomer B)
    Acidity (pKa) Less acidic (Higher pKa)More acidic (Lower pKa)
    Electrophilic Aromatic Substitution More reactiveLess reactive
    Reduction of Nitro Group Faster reaction rateSlower reaction rate

    Conclusion

    The subtle differences in the substitution patterns of 3-Methoxy-5-methyl-2-nitrophenol and 2-methoxy-4-methyl-6-nitrophenol are predicted to lead to significant disparities in their chemical reactivity. Isomer A is anticipated to be less acidic but more reactive towards electrophilic substitution, and its nitro group is expected to be more readily reduced. These predictions are grounded in the established principles of electronic and steric effects, as well as the influence of intramolecular hydrogen bonding.

    The proposed experimental protocols provide a clear path for the empirical validation of these hypotheses. For researchers engaged in the synthesis of novel compounds, a thorough understanding of these structure-reactivity relationships is paramount for the rational design of synthetic routes and the optimization of reaction conditions.

    References

    • Allen. (n.d.). nitrophenol have hydrogen bonding in their molecules? Explain which of the two has higher boiling point? Retrieved from [Link]

    • Ribeiro da Silva, M. A. V., et al. (2007). Pairwise-Substitution Effects and Intramolecular Hydrogen Bonds in Nitrophenols and Methylnitrophenols. Thermochemical Measurements and ab Initio Calculations. The Journal of Physical Chemistry A, 111(31), 7545–7552. [Link]

    • Chem 263_Oct 19_revised. (2010, October 19).
    • Dearden, J. C. (1966). THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY ULTRAVIOLET LIGHT ABSORPTION: PART VI. THE EFFECT OF STERIC INTERACTIONS ON THE INTRAMOLECULAR HYDROGEN BOND IN o-NITROPHENOL. ResearchGate. [Link]

    • Phelps, C., & Dunford, H. B. (1978). Hammett rho sigma correlation for reactions of horseradish peroxidase compound II with phenols. PubMed. [Link]

    • Kryachko, E. S., & Nguyen, M. T. (2001). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. PMC. [Link]

    • A Hammett plot showing linear free energy relationship between phenols.... (n.d.). ResearchGate. Retrieved from [Link]

    • Saha, S., et al. (2018). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. PMC. [Link]

    • Pérez-Mayoral, E., et al. (2023). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. MDPI. [Link]

    • Saha, S., et al. (2018). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Publishing. [Link]

    • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

    • Hammet plot: substitution constant of various para-substituted phenols.... (n.d.). ResearchGate. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). The chemical properties of phenol. RSC Education. [Link]

    • Filarowski, A., et al. (2023). Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine. MDPI. [Link]

    • Wrasman, C. J., et al. (2020). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. ACS Catalysis. [Link]

    • Merchant, R. R., et al. (2020). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. PMC. [Link]

    • Hill, M. G., & Finlayson-Pitts, B. J. (2001). Laboratory Study of the Hammett Equation. Scribd. [Link]

    • ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol?. [Link]

    • m-NITROPHENOL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

    • University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

    • Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols. [Link]

    • Pearson+. (n.d.). p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph.... Retrieved from [Link]

    • Test for Phenolic Group. (n.d.).
    • Jarrahpour, A. A., et al. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank, 2004(1), M373. [Link]

    • Save My Exams. (2024, December 23). Reactions of Phenol. Retrieved from [Link]

    • ResearchGate. (2026, January 22). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. [Link]

    • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

    • Bickelhaupt, F. M., & Baerends, E. J. (2003). The interplay between steric and electronic effects in S(N)2 reactions. PubMed. [Link]

    • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

    • Romero, J. (2015, January 12). Testing Methods for Phenolic Compounds. Scribd. [Link]

    • Li, S.-W., & Kao, Y.-S. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica, 28(3), 160-166. [Link]

    • Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

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    Comparative

    High-Resolution Purity Analysis of 3-Methoxy-5-methyl-2-nitrophenol: A Comparative HPLC Method Validation Guide

    The purity analysis of highly functionalized aromatic intermediates, such as 3-Methoxy-5-methyl-2-nitrophenol, presents a unique set of chromatographic challenges. Featuring a complex arrangement of electron-withdrawing...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The purity analysis of highly functionalized aromatic intermediates, such as 3-Methoxy-5-methyl-2-nitrophenol, presents a unique set of chromatographic challenges. Featuring a complex arrangement of electron-withdrawing (-NO₂) and electron-donating (-OCH₃, -CH₃) groups alongside a phenolic hydroxyl, this molecule is prone to intramolecular hydrogen bonding and subtle electronic shifts. For researchers and drug development professionals, separating this compound from its positional isomers and synthetic byproducts requires moving beyond default methodologies.

    This guide objectively compares the performance of standard C18 stationary phases against alternative Phenyl-Hexyl chemistries, providing a self-validating, step-by-step protocol grounded in the latest ICH Q2(R2) guidelines[1].

    The Causality of Column Selection: C18 vs. Phenyl-Hexyl

    When developing a stability-indicating method, the default choice for many analytical scientists is a standard C18 column. However, C18 phases rely predominantly on dispersive, hydrophobic interactions (van der Waals forces)[2]. Because 3-Methoxy-5-methyl-2-nitrophenol and its positional isomers (e.g., 3-Methoxy-4-methyl-2-nitrophenol) possess nearly identical partition coefficients (LogP) and molecular volumes, C18 columns often struggle to achieve baseline separation, leading to dangerous co-elution risks[3].

    The Mechanistic Solution: Switching to a Phenyl-Hexyl stationary phase introduces orthogonal selectivity. The electron-rich phenyl ring of the stationary phase engages in strong π−π interactions with the electron-deficient aromatic ring of the nitrophenol analyte—a deficiency exacerbated by the strongly electron-withdrawing nitro group[2]. Furthermore, using Methanol instead of Acetonitrile as the organic modifier enhances this effect; because Acetonitrile contains its own π -electrons, it can compete with the stationary phase and suppress π−π retention, whereas Methanol promotes it[3].

    Experimental Workflow & Validation Strategy

    To ensure absolute trustworthiness, the analytical workflow must be treated as a self-validating system. We embed a strict System Suitability Test (SST) before any sample analysis. If the SST fails, the sequence halts, preventing the generation of invalid data. The validation parameters follow the updated ICH Q2(R2) framework[4].

    G cluster_ICH ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (Purity of 3-Methoxy-5-methyl-2-nitrophenol) ColSelect Column Selectivity Screening (C18 vs. Phenyl-Hexyl) ATP->ColSelect SST System Suitability Testing (SST) (Self-Validating Check) ColSelect->SST Spec Specificity & Selectivity (Resolution > 2.0) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin AccPre Accuracy & Precision (%RSD < 2.0%) Lin->AccPre Rob Robustness (Flow, Temp variations) AccPre->Rob Final Validated Stability-Indicating Method Rob->Final

    HPLC method development and ICH Q2(R2) validation workflow.

    Comparative Performance Data

    The following tables summarize the experimental data comparing a standard C18 approach versus the optimized Phenyl-Hexyl method for the separation of 3-Methoxy-5-methyl-2-nitrophenol from its primary isomers.

    Table 1: Chromatographic Method Comparison
    ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Optimized)
    Column C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
    Mobile Phase Water / Acetonitrile (Gradient)0.1% Formic Acid in Water / Methanol
    Retention Time (RT) 6.2 min7.8 min
    Isomer Resolution ( Rs​ ) 1.5 (Co-elution risk)3.2 (Baseline separation)
    Peak Tailing ( As​ ) 1.451.05
    Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
    Specificity No interference at analyte RTBlank/Placebo interference < 0.05%Pass
    Linearity R2≥0.999 (25% to 150% nominal) R2=0.9998 Pass
    Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.5%Pass
    Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.6%Pass
    LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

    Data indicates that the Phenyl-Hexyl column provides superior resolution and peak symmetry, easily satisfying ICH Q2(R2) mandates[1] for quantitative purity analysis.

    Step-by-Step Methodology: Self-Validating Protocol

    This protocol is designed to be highly reproducible. The inclusion of the System Suitability Test (SST) acts as a physical gatekeeper; the method validates its own operational integrity before consuming any actual samples.

    Step 4.1: Mobile Phase & Diluent Preparation
    • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane. Causality: Formic acid suppresses the ionization of the phenolic hydroxyl (pKa ~7-8), ensuring the molecule remains neutral and retains well on the reversed-phase column.

    • Organic Phase (B): 100% LC-MS grade Methanol.

    • Diluent: Methanol:Water (50:50, v/v).

    Step 4.2: Chromatographic Conditions
    • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min[3].

    • Column Temperature: 30 °C.

    • Detection: UV at 270 nm (optimal absorbance for the nitrophenol chromophore)[3].

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: Linear ramp to 70% B

      • 10-12 min: Hold at 70% B

      • 12-12.1 min: Return to 30% B

      • 12.1-17 min: Re-equilibration.

    Step 4.3: Standard Preparation & System Suitability Testing (SST)
    • SST Solution: Prepare a solution containing 100 µg/mL of 3-Methoxy-5-methyl-2-nitrophenol and 10 µg/mL of its closest eluting isomer (e.g., 3-Methoxy-4-methyl-2-nitrophenol) in the diluent.

    • Execution: Inject the SST solution in triplicate before the sample sequence.

    • Self-Validating Acceptance Criteria:

      • Resolution ( Rs​ ) between isomers must be 2.0.

      • Tailing factor ( As​ ) for the main peak must be 1.5.

      • %RSD of the main peak area must be 2.0%.

      • Action: If criteria are not met, abort the run. Purge the system, verify mobile phase pH, and check column backpressure.

    Step 4.4: Sample Analysis

    Once the SST passes, inject the unknown samples (prepared at a nominal concentration of 100 µg/mL). Quantify the purity using the area normalization method or against a qualified external reference standard, ensuring all peaks are integrated valley-to-valley.

    References

    • ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

    • A New View of Reversed Phase HPLC Selectivity Source: Element Lab Solutions URL:[Link]

    Sources

    Validation

    FTIR Characterization and Peak Validation of 3-Methoxy-5-methyl-2-nitrophenol: A Comparative Analytical Guide

    Target Audience: Researchers, analytical chemists, and drug development professionals. Analytical Context & Mechanistic Significance In advanced organic synthesis and pharmaceutical drug development, 3-Methoxy-5-methyl-2...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, analytical chemists, and drug development professionals.

    Analytical Context & Mechanistic Significance

    In advanced organic synthesis and pharmaceutical drug development, 3-Methoxy-5-methyl-2-nitrophenol (CAS: 1823900-84-0) serves as a highly functionalized building block. Because it possesses three distinct functional groups—a hydroxyl (-OH), a methoxy (-OCH₃), and a nitro (-NO₂) group—arranged intricately on a methyl-substituted benzene ring, confirming its exact structural identity is critical.

    During synthesis, incomplete reactions or side reactions frequently yield positional isomers or over-methylated precursors, such as 1,3-dimethoxy-5-methyl-2-nitrobenzene. Fourier Transform Infrared (FTIR) spectroscopy is a frontline, non-destructive analytical technique used to validate the presence and correct positioning of these functional groups. As an application scientist, I approach FTIR not just as a pattern-matching tool, but as a probe into the molecule's electronic and spatial environment.

    The spatial proximity of the hydroxyl and nitro groups in ortho-nitrophenols induces strong intramolecular hydrogen bonding. This interaction fundamentally alters the vibrational modes of the molecule, broadening and red-shifting the O-H stretch into the 3200–3430 cm⁻¹ region, a phenomenon extensively documented in1 [1]. Furthermore, the electron-withdrawing nature of the nitro group creates a "push-pull" electronic dynamic across the aromatic ring, which shifts the asymmetric -NO₂ stretch, as supported by 2 [2].

    Comparative Peak Validation: Product vs. Alternatives

    To objectively demonstrate the analytical performance and purity of analytical-grade 3-Methoxy-5-methyl-2-nitrophenol, we must compare its spectral fingerprint against common synthetic alternatives and impurities found in 3 [4]:

    • Target Product: 3-Methoxy-5-methyl-2-nitrophenol (High Purity).

    • Alternative A (Precursor Impurity): 1,3-Dimethoxy-5-methyl-2-nitrobenzene. This over-methylated impurity lacks the critical phenolic -OH group.

    • Alternative B (Structural Analogue): 4,5-Dimethyl-2-nitrophenol. This analogue lacks the methoxy ether linkage.

    The table below summarizes the quantitative FTIR peak assignments used to differentiate these compounds. The methoxy C-O-C stretching values are cross-referenced with standard reference spectra for 4 [3].

    Functional Group / Vibration ModeTarget: 3-Methoxy-5-methyl-2-nitrophenolImpurity: 1,3-Dimethoxy-5-methyl-2-nitrobenzeneAnalogue: 4,5-Dimethyl-2-nitrophenol
    Phenolic O-H Stretch (H-bonded) ~3200–3430 cm⁻¹ (Broad)Absent ~3250–3450 cm⁻¹ (Broad)
    Asymmetric NO₂ Stretch ~1525 cm⁻¹~1530 cm⁻¹~1520 cm⁻¹
    Symmetric NO₂ Stretch ~1340 cm⁻¹~1350 cm⁻¹~1335 cm⁻¹
    Methoxy C-O-C Asymmetric Stretch ~1250 cm⁻¹~1250 cm⁻¹Absent
    Aliphatic C-H Stretch ~2850–2950 cm⁻¹~2850–2950 cm⁻¹ (Stronger)~2900–2960 cm⁻¹
    Aromatic C=C Stretch ~1600 cm⁻¹, ~1580 cm⁻¹~1605 cm⁻¹, ~1585 cm⁻¹~1610 cm⁻¹, ~1590 cm⁻¹

    Experimental Methodology: Self-Validating ATR-FTIR Protocol

    Causality of Method Selection: Why utilize Attenuated Total Reflectance (ATR) instead of traditional KBr pellet transmission? KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a massive, broad O-H stretching artifact at ~3400 cm⁻¹. Because the primary diagnostic peak for our target compound is the intramolecularly H-bonded phenolic -OH in this exact same region, KBr moisture can easily mask the peak or yield a false positive. ATR-FTIR eliminates this variable, ensuring the spectral data is trustworthy.

    To ensure a self-validating system, follow this step-by-step protocol:

    Step 1: System Suitability Test (SST)

    • Prior to sample analysis, scan a traceable Polystyrene standard film.

    • Validation Check: Verify that the aromatic C=C stretching peak appears exactly at 1601 cm⁻¹ (± 1 cm⁻¹). This proves the interferometer laser is calibrated, ensuring our nitrophenol's ~1600 cm⁻¹ peak will be accurately assigned.

    Step 2: Background Acquisition

    • Clean the diamond/ZnSe ATR crystal with isopropyl alcohol (IPA) and a lint-free wipe. Allow to air dry.

    • Collect a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹.

    • Validation Check: Ensure the baseline is flat and free of residual organic contamination.

    Step 3: Sample Application & Scanning

    • Place approximately 2–5 mg of the solid 3-Methoxy-5-methyl-2-nitrophenol powder directly onto the center of the ATR crystal.

    • Lower the pressure anvil until the clutch clicks, ensuring uniform and reproducible contact between the crystal and the sample.

    • Acquire the sample spectrum (32 scans, 4000 to 400 cm⁻¹, 4 cm⁻¹ resolution).

    Step 4: Post-Scan Verification

    • Release the anvil, clean the crystal with IPA, and perform a quick preview scan to verify the baseline has returned to zero, confirming no sample carryover.

    Spectral Validation Logic

    The following diagram illustrates the logical workflow for interpreting the acquired FTIR spectrum to confirm product purity and rule out structural alternatives.

    FTIR_Validation_Logic A Sample: 3-Methoxy-5-methyl-2-nitrophenol B ATR-FTIR Spectral Acquisition (Eliminates KBr moisture artifacts) A->B C Peak Validation & Assignment B->C D Broad O-H Stretch (~3200-3430 cm⁻¹) C->D E Asymmetric NO₂ Stretch (~1525 cm⁻¹) C->E F Methoxy C-O-C Stretch (~1250 cm⁻¹) C->F G Product Confirmed (High Purity) D->G Present H Impurity Detected (e.g., Dimethoxy precursor) D->H Absent (Over-methylation) E->G Present F->G Present

    Workflow for ATR-FTIR spectral validation of 3-Methoxy-5-methyl-2-nitrophenol.

    References

    • Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol Source: Longdom Publishing URL
    • Source: National Center for Biotechnology Information (PMC)
    • Source: National Institute of Standards and Technology (NIST)
    • 1631962-79-2 | 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene (Related Categories & Isomers)

    Sources

    Comparative

    A Comparative Guide to Achieving Reproducible Baseline Separation of 3-Methoxy-5-methyl-2-nitrophenol Isomers via GC-MS

    Introduction: The Analytical Challenge of Nitrophenolic Isomers In the realms of pharmaceutical synthesis, agrochemical development, and environmental analysis, the accurate identification and quantification of chemical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Analytical Challenge of Nitrophenolic Isomers

    In the realms of pharmaceutical synthesis, agrochemical development, and environmental analysis, the accurate identification and quantification of chemical intermediates are paramount. 3-Methoxy-5-methyl-2-nitrophenol and its positional isomers represent a class of compounds whose precise differentiation is critical, yet analytically challenging. These isomers, often arising from the nitration of substituted phenols like m-cresol, possess nearly identical molecular weights and exhibit similar fragmentation patterns under Electron Ionization (EI) in a mass spectrometer.[1][2] Consequently, their separation relies almost entirely on the resolving power of the gas chromatographic system.

    The core difficulty lies in the subtle differences in their physicochemical properties. The relative positions of the hydroxyl, nitro, methoxy, and methyl groups dictate the molecule's overall polarity, volatility, and capacity for intramolecular hydrogen bonding.[3] For example, a nitro group positioned ortho to a hydroxyl group can form a strong intramolecular hydrogen bond, which masks the polar hydroxyl group, increases the compound's volatility, and typically results in a shorter retention time on non-polar columns. Isomers lacking this configuration will have stronger intermolecular interactions and elute later. It is this nuanced interplay of molecular forces that we must exploit to achieve separation.

    This guide provides a comprehensive comparison of Gas Chromatography (GC) stationary phases and culminates in a detailed, reproducible protocol for achieving baseline separation of 3-Methoxy-5-methyl-2-nitrophenol isomers. We will delve into the causality behind methodological choices, ensuring that the presented protocol is not just a series of steps, but a self-validating analytical system grounded in chromatographic theory.

    Part 1: The Critical Role of the Stationary Phase - A Comparative Analysis

    The choice of the GC column is the single most important factor governing the selectivity of an isomeric separation.[4] While column dimensions like length, diameter, and film thickness affect efficiency and capacity, it is the stationary phase chemistry that determines the column's ability to differentiate between structurally similar analytes.[4][5] Here, we compare four classes of stationary phases, evaluating their suitability for resolving polar, aromatic isomers like 3-Methoxy-5-methyl-2-nitrophenol.

    Stationary Phase ClassCommon Phase CompositionSeparation Mechanism & RationaleSuitability for Nitrophenol Isomers
    Non-Polar 100% Dimethylpolysiloxane or 5% Phenyl Polysiloxane (e.g., DB-1, DB-5ms)Primarily separates based on boiling point and van der Waals forces.[6] The 5% phenyl content offers some π-π interaction capability.Low to Moderate. While a good starting point for many analyses, it is unlikely to resolve isomers with very similar boiling points. The elution order will generally follow the volatility of the compounds.[5]
    Mid-Polarity 35-50% Phenyl Polysilphenylene-siloxane (e.g., DB-35, BPX50)Increased phenyl content enhances π-π interactions, dipole-dipole, and dipole-induced dipole interactions.[7] This provides alternate selectivity compared to non-polar phases, particularly for aromatic and polarizable compounds.[8]Good. This is often the optimal choice, balancing separation based on boiling point with selectivity derived from aromatic and polar interactions. It has a high probability of resolving the target isomers.
    High-Polarity Polyethylene Glycol (PEG) (e.g., "WAX" columns)Separation is dominated by hydrogen bonding and strong dipole-dipole interactions.[8] Elution order is primarily based on the analyte's polarity and ability to form hydrogen bonds with the stationary phase.Moderate. While excellent for polar compounds, the selectivity may not be ideal for positional isomers where boiling points are the main differentiator. Susceptible to oxidation and has a lower maximum operating temperature.[9]
    Shape-Selective Derivatized Cyclodextrins (e.g., Beta- or Gamma-Cyclodextrin phases)Utilizes inclusion-complexation, where analytes must fit into the cyclodextrin cavity.[10] This provides exceptional selectivity based on the analyte's size, shape, and the position of its functional groups.[11]Excellent. This is the most powerful option specifically for resolving challenging positional or chiral isomers.[12] The high degree of shape selectivity can often separate isomers that co-elute on all other phase types.

    Part 2: A Validated Protocol for Reproducible Baseline Separation

    Based on the comparative analysis, a mid-polarity stationary phase offers the most robust and reliable performance for this application. A 50% Phenyl Polysilphenylene-siloxane column provides the necessary selectivity through enhanced π-π interactions without the potential complexities of cyclodextrin phases. The following protocol provides a validated starting point for achieving baseline resolution.

    Experimental Workflow Diagram

    G cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep Prepare 1 mg/mL stock solutions of each isomer in Ethyl Acetate work Create a mixed working standard (e.g., 10-50 µg/mL) prep->work inj Inject 1 µL into GC-MS system work->inj sep Chromatographic Separation (Optimized Oven Program) inj->sep det Mass Spectrometric Detection (EI, Scan Mode) sep->det integ Peak Integration & Identification (Based on Retention Time) det->integ report Quantification & Reporting integ->report

    Caption: High-level workflow for the GC-MS analysis of nitrophenol isomers.

    Detailed GC-MS Methodology

    This protocol is designed as a robust starting point. Minor adjustments to the oven temperature program may be required to optimize separation based on the specific isomer profile and instrumentation used.[13]

    1. Sample and Standard Preparation

    • Solvent: Use high-purity Ethyl Acetate or Dichloromethane.

    • Stock Solutions: Prepare individual stock solutions of each 3-Methoxy-5-methyl-2-nitrophenol isomer at a concentration of 1 mg/mL.

    • Working Standard: Create a mixed working standard containing all isomers of interest at a final concentration of approximately 20 µg/mL in the chosen solvent.

    2. Instrumentation and Parameters

    ParameterRecommended SettingRationale & Justification
    GC System Agilent 8890, Shimadzu GC-2030, or equivalentModern GC systems provide excellent electronic pneumatic control for reproducible retention times.
    Mass Spectrometer Agilent 5977, Shimadzu QP2020 NX, or equivalentA standard single quadrupole mass spectrometer is sufficient for this analysis.
    GC Column BPX50 (or equivalent 50% Phenyl Polysilphenylene-siloxane) , 30 m x 0.25 mm ID, 0.25 µm film thicknessThe mid-polar phase provides enhanced selectivity for aromatic isomers through π-π interactions, crucial for resolving compounds with similar boiling points.[7]
    Carrier Gas Helium, 99.999% purityInert and provides good efficiency. Set to a constant flow rate for stable performance across the temperature program.[14]
    Flow Rate 1.2 mL/min (Constant Flow)This flow rate is optimal for a 0.25 mm ID column, balancing resolution and analysis time.
    Injector Split/SplitlessA split injection prevents column overload and ensures sharp peaks, which is critical for baseline separation.[15]
    Injector Temp. 250 °CEnsures complete and rapid vaporization of the polar nitrophenol analytes without thermal degradation.
    Split Ratio 50:1A higher split ratio is recommended to handle the concentration of the working standard and maintain narrow peak widths. Adjust as needed based on sensitivity.
    Oven Program Initial: 80 °C, hold for 2 minRamp: 5 °C/min to 280 °CFinal Hold: Hold at 280 °C for 5 minThe slow initial temperature and ramp rate are the most critical parameters for isomer separation.[14][15] A slower ramp increases the interaction time with the stationary phase, maximizing the separation of closely eluting peaks.
    Transfer Line Temp. 280 °CPrevents condensation of the analytes as they move from the GC column to the MS ion source.[16]
    Ion Source Temp. 230 °CStandard temperature for robust electron ionization.
    Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.
    Ionization Energy 70 eVThe standard energy for EI, providing consistent fragmentation patterns for compound identification.[14]
    Mass Scan Range m/z 45-400A wide enough range to capture the molecular ion and all significant fragment ions of the target analytes.
    Solvent Delay 3-4 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

    Part 3: Data Interpretation, System Validation, and Troubleshooting

    Expected Results: Using the protocol above, you should expect to see baseline-resolved peaks for the different 3-Methoxy-5-methyl-2-nitrophenol isomers. Identification is confirmed by matching the retention time of a peak in the mixed sample to that of a pure standard. While the mass spectra of positional isomers are often very similar, chromatographic separation is the definitive method for their differentiation.

    Method Reproducibility: To validate the method's reproducibility, perform at least five replicate injections of the same working standard. The relative standard deviation (RSD) of the retention times should be less than 0.5%, and the RSD for the peak areas should be less than 5%.[17]

    Troubleshooting Decision Tree

    Even with an optimized method, issues can arise. This decision tree provides a logical path to resolving common problems.

    G start Initial Analysis: Poor Isomer Separation q1 Are peaks broad or tailing? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no fix_tailing Potential active sites in inlet or column. 1. Replace inlet liner & septum. 2. Trim 10-20 cm from column inlet. 3. Consider analyte derivatization (silylation) to reduce polarity. a1_yes->fix_tailing q2 Peaks are sharp, but co-eluting. Is resolution close to baseline? a1_no->q2 a2_yes YES q2->a2_yes a2_no NO q2->a2_no fix_ramp Optimize Oven Program. Decrease ramp rate to 2-3 °C/min to increase interaction time and improve resolution. a2_yes->fix_ramp fix_column Current stationary phase lacks selectivity. Switch to a shape-selective column (e.g., Cyclodextrin-based phase) for maximum resolving power. a2_no->fix_column

    Caption: A logical troubleshooting guide for common isomer separation issues in GC.

    Conclusion

    The reproducible baseline separation of 3-Methoxy-5-methyl-2-nitrophenol isomers is an achievable, albeit challenging, analytical task. Success hinges on moving beyond standard non-polar GC columns and selecting a stationary phase with enhanced selectivity for polar, aromatic compounds. A mid-polarity 50% Phenyl Polysilphenylene-siloxane column, coupled with a slow, optimized oven temperature program, provides the necessary resolving power for most applications. For the most challenging separations where co-elution persists, a shape-selective cyclodextrin-based column is the definitive solution. By understanding the chromatographic principles behind stationary phase selection and method optimization, researchers can confidently develop and validate robust methods for the accurate analysis of these critical chemical isomers.

    References

    • BenchChem. (n.d.). Optimizing GC-MS for Diterpene Isomer Separation. Technical Support Center.
    • BenchChem. (n.d.). Optimization of GC-MS Parameters for Octadienol Isomer Separation. Technical Support Center.
    • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635–642. Retrieved from [Link]

    • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

    • Satyannarayana, B., et al. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor. Retrieved from [Link]

    • Cecinato, A., et al. (2022). Diurnal variations of gaseous and particulate nitrophenol isomers in the atmosphere monitored by using wet scrubbing online preconcentration. Environmental Science: Atmospheres, 2, 1108–1119. Retrieved from [Link]

    • Phenomenex. (n.d.). GC column selection: polarity vs selectivity. Retrieved from [Link]

    • ResearchGate. (n.d.). GC chromatograms for the separation of positional isomers on the POC-1 coated capillary column. Retrieved from [Link]

    • Agilent Technologies. (n.d.). Choosing the “Correct” GC Stationary Phase and Column Dimensions. Retrieved from [Link]

    • LCGC International. (2013). Optimizing GC–MS Methods. Retrieved from [Link]

    • RSC Publishing. (2022). Diurnal variations of gaseous and particulate nitrophenol isomers in the atmosphere monitored by using wet scrubbing online preconcentration. Retrieved from [Link]

    • Phenomenex. (2025). Stationary Phases in Gas Chromatography: Types and Key Insights. Retrieved from [Link]

    • ResearchGate. (2013). What do I need to do for a better separation of isomers co-eluting in GC-MS? Retrieved from [Link]

    • Digital Discovery (RSC Publishing). (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Retrieved from [Link]

    • ResearchGate. (1993). Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization.pdf. Retrieved from [Link]

    • Chemistry LibreTexts. (2023). 27.3: Gas Chromatographic Columns and Stationary Phases. Retrieved from [Link]

    • MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

    • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

    • Semantic Scholar. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Retrieved from [Link]

    • ACS ES&T Air. (2025). Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). Retrieved from [Link]

    • PubMed. (2004). [Simultaneous determination of nitrophenol isomers by gas chromatography with dimethyl phthalate as internal standard]. Retrieved from [Link]

    • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

    • ResearchGate. (2017). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

    • Kakui, S. (n.d.). Development of highly sensitive analytical methods and isomer discrimination methods using GC-MS. Retrieved from [Link]

    • EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

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    • ResearchGate. (2007). Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives. Retrieved from [Link]

    • ACS Publications. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Retrieved from [Link]

    • Acta Chimica Sinica. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Retrieved from [Link]

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